molecular formula C25H21ClN6O3 B15602853 JH-X-119-01 hydrochloride

JH-X-119-01 hydrochloride

Cat. No.: B15602853
M. Wt: 488.9 g/mol
InChI Key: BUFHXMGSECIZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-X-119-01 hydrochloride is a useful research compound. Its molecular formula is C25H21ClN6O3 and its molecular weight is 488.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFHXMGSECIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JH-X-119-01 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the core mechanism of action of JH-X-119-01 hydrochloride, a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).

Core Mechanism of Action: Covalent Inhibition of IRAK1

JH-X-119-01 is a rationally designed kinase inhibitor that functions through a specific and irreversible mechanism.[1][2] Its primary molecular target is IRAK1, a critical serine/threonine kinase involved in innate immunity signaling pathways.[1][3]

The core of its action lies in its ability to form a covalent bond with a specific cysteine residue, C302, within the ATP-binding pocket of IRAK1.[1][2][4][5] This irreversible binding permanently inactivates the kinase, preventing it from participating in downstream signaling events.[1][4] This covalent mechanism contributes to the high potency of the compound.[2]

A key feature of JH-X-119-01 is its exceptional selectivity for IRAK1 over other members of the IRAK family, particularly IRAK4.[1][5] While it inhibits IRAK1 with a nanomolar potency, it shows no significant inhibition of IRAK4 at concentrations up to 10 µM.[1][2][5][6][7] This selectivity is attributed to structural differences in the ATP-binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes a steric clash with JH-X-119-01, preventing its binding.[1]

Inhibition of the Myddosome-NF-κB Signaling Pathway

IRAK1 is a central component of the "Myddosome" signaling complex, which is assembled downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][8] Upon activation of these receptors by pathogens or inflammatory signals, IRAK1 is recruited and phosphorylated, initiating a cascade that culminates in the activation of the transcription factor NF-κB.[3][9]

JH-X-119-01, by inactivating IRAK1, effectively halts this signaling cascade. This disruption prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[9] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[5][9] The direct consequences of this inhibition include a marked decrease in the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα).[5][9]

G cluster_0 TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Phosphorylation) IRAK4->IRAK1 Myddosome Assembly TRAF6 TRAF6 IRAK1->TRAF6 Myddosome Assembly TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα (Phosphorylation) IKK->IkBa NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines Gene Transcription Inhibitor JH-X-119-01 Inhibitor->IRAK1 Covalent Inhibition at C302

Caption: JH-X-119-01 inhibits the TLR/IL-1R signaling pathway.

Quantitative Data Summary

The efficacy and selectivity of JH-X-119-01 have been quantified in various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency

Target Kinase IC50 Notes Reference
IRAK1 9 nM Potent and primary target. [1][2][6][7][10][11]
IRAK4 No inhibition up to 10 µM Demonstrates high selectivity. [1][2][5][6][7][11]
YSK4 57 nM Identified off-target kinase. [1][2][6][11]

| MEK3 | Inhibition noted | IC50 not determined. |[1][2][6][11] |

Table 2: Cellular Antiproliferative Activity (EC50)

Cell Line Type MYD88 Status EC50 Range (µM) Reference
Waldenström's Macroglobulinemia (WM) Mutant 0.59 - 9.72 [1][2][6][10]
Diffused Large B-cell Lymphoma (DLBCL) Mutant 0.59 - 9.72 [1][2][6][10]
Other B-Cell Lymphoma Mutant 0.59 - 9.72 [1][2][6][10]

| HBL-1 (ABC-DLBCL) | Mutant | 12.10 |[5][8] |

Table 3: In Vivo Efficacy in LPS-Induced Sepsis Model (Mice)

Treatment Group Survival at Day 5 Key Observation Reference
Vehicle Control 13.3% - [5]
JH-X-119-01 (5 mg/kg) 37.5% Significant survival increase. [5]
JH-X-119-01 (10 mg/kg) 56.3% Dose-dependent survival benefit. [5]

| IRAK1/4 Inhibitor | Similar Survival | JH-X-119-01 showed less toxicity on macrophages and higher CD11b+ cell counts. |[4][5] |

Experimental Protocols

The characterization of JH-X-119-01 involves several standard and specialized experimental procedures.

Biochemical Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of JH-X-119-01 required to inhibit 50% of IRAK1 enzymatic activity.

  • Methodology:

    • Recombinant human IRAK1 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Viability Assay (EC50 Determination)
  • Objective: To measure the effectiveness of JH-X-119-01 in reducing the viability of cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., MYD88-mutated DLBCL cells) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of JH-X-119-01 for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a metabolic assay, such as the addition of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue®), which is converted to a colored or fluorescent product by metabolically active cells.

    • The absorbance or fluorescence is measured, and EC50 values are determined from the resulting dose-response curves.

Western Blot for Phospho-Protein Analysis
  • Objective: To visualize the inhibition of IRAK1-mediated signaling by measuring the phosphorylation status of downstream proteins like NF-κB.

  • Methodology:

    • Macrophages or other relevant cells are pre-treated with JH-X-119-01 or a vehicle control.

    • The signaling pathway is stimulated (e.g., with Lipopolysaccharide, LPS).

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-NF-κB p65, anti-phospho-IκBα) and total protein antibodies for loading control.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A decrease in the phosphorylated protein band in treated samples indicates pathway inhibition.

In Vivo Sepsis Model
  • Objective: To evaluate the therapeutic efficacy of JH-X-119-01 in a live animal model of severe inflammation.

  • Methodology:

    • A cohort of mice is challenged with a lethal dose of bacterial lipopolysaccharide (LPS) to induce sepsis.

    • Treatment groups receive intravenous or intraperitoneal injections of JH-X-119-01 at various doses (e.g., 5 and 10 mg/kg), while the control group receives a vehicle.

    • Animal survival is monitored over several days.

    • Secondary endpoints can include measuring serum levels of inflammatory cytokines (TNFα, IL-6), assessing lung injury through histology, and analyzing immune cell populations (e.g., CD11b+ myeloid cells) in the blood via flow cytometry.[5][9]

G cluster_0 Animal Grouping cluster_1 Endpoint Analysis Group_Control Control Group (Vehicle) Monitoring Monitoring (Over 5-7 days) Group_Control->Monitoring Group_Treat5 Treatment Group (5 mg/kg JH-X-119-01) Group_Treat5->Monitoring Group_Treat10 Treatment Group (10 mg/kg JH-X-119-01) Group_Treat10->Monitoring LPS_Challenge LPS Challenge (Induce Sepsis) LPS_Challenge->Group_Control Administer to all groups LPS_Challenge->Group_Treat5 Administer to all groups LPS_Challenge->Group_Treat10 Administer to all groups Analysis_Survival Survival Curves Monitoring->Analysis_Survival Analysis_Cytokines Serum Cytokine Levels (TNFα, IL-6) Monitoring->Analysis_Cytokines Analysis_Histo Lung Histology Monitoring->Analysis_Histo Analysis_FACS Blood Cell Counts (CD11b+) Monitoring->Analysis_FACS

Caption: Experimental workflow for the in vivo LPS-induced sepsis model.

Therapeutic Potential and Applications

The specific mechanism of action of JH-X-119-01 positions it as a valuable tool for both research and potential therapeutic development.

  • Hematological Malignancies: Dysregulation of IRAK1 signaling is a known driver in B-cell lymphomas with activating mutations in the MYD88 gene, such as Waldenström's macroglobulinemia (WM) and the ABC subtype of DLBCL.[1] JH-X-119-01 demonstrates cytotoxic effects in these cancer cells.[1][4][6][12]

  • Combination Therapy: In MYD88-mutated lymphoma cells, JH-X-119-01 shows synergistic tumor cell-killing effects when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][4][5] This suggests a promising combination strategy to achieve deeper and more durable responses by targeting parallel survival pathways.

  • Inflammatory Diseases: By potently suppressing the production of key inflammatory cytokines, JH-X-119-01 has demonstrated efficacy in preclinical models of sepsis, reducing lung injury and improving survival.[5][8][9] This highlights its potential for treating severe inflammatory conditions driven by TLR/IL-1R signaling.

References

JH-X-119-01 Hydrochloride: A Technical Whitepaper on a Selective IRAK1 Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and highly selective, covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various oncological pathways. This document provides a comprehensive technical overview of JH-X-119-01, consolidating its chemical properties, mechanism of action, and key in vitro and in vivo data. Detailed experimental protocols for its synthesis, cellular and biochemical assays, and in vivo efficacy studies are presented to facilitate further research and development. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK1 signaling is implicated in a multitude of inflammatory diseases and cancers, including B-cell lymphomas.[1] JH-X-119-01 is a novel covalent inhibitor designed to selectively target IRAK1, offering a promising therapeutic strategy for these conditions. Its high selectivity for IRAK1 over other kinases, particularly IRAK4, minimizes potential off-target effects, making it a valuable tool for both basic research and clinical development.[1][2]

Chemical Properties and Synthesis

This compound is the salt form of the parent compound N-(4-(3-acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide.

PropertyValue
Chemical Formula C₂₅H₂₁ClN₆O₃
Molecular Weight 488.93 g/mol
CAS Number 2591344-30-6
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO

Synthesis of JH-X-119-01:

The synthesis of JH-X-119-01 involves a multi-step process. A representative scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the original publication.

Diagram: Synthesis Workflow for JH-X-119-01

G cluster_synthesis Synthesis of JH-X-119-01 reagents Starting Materials intermediate1 Intermediate 1 reagents->intermediate1 Step A intermediate2 Intermediate 2 intermediate1->intermediate2 Step B final_product JH-X-119-01 intermediate2->final_product Step C G cluster_pathway IRAK1 Signaling Pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibits G cluster_wb Western Blot Workflow cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment with JH-X-119-01 & LPS cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

JH-X-119-01 Hydrochloride: A Technical Guide to its Covalent Binding and Inhibition of IRAK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selective, covalent inhibitor JH-X-119-01 and its interaction with Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a critical serine/threonine kinase in innate immune signaling pathways, and its dysregulation is implicated in various neoplastic and inflammatory disorders.[1][2] JH-X-119-01 has emerged as a highly selective and potent probe for studying IRAK1 function and as a lead compound for therapeutic development.[3][4]

Mechanism of Action: Covalent and Selective Inhibition

JH-X-119-01 is a potent and selective covalent inhibitor of IRAK1.[5][6] It achieves its high potency and selectivity through an irreversible binding mechanism. Mass spectrometry-based studies have confirmed that JH-X-119-01 forms a covalent bond with IRAK1, primarily at the Cysteine 302 (C302) residue within the kinase domain.[1][3][7] A minor (5%) labeling at Cysteine 307 has also been observed.[1] The formation of this covalent bond is critical for its inhibitory activity, as reversible analogues of the compound are significantly less potent.[1] This irreversible binding effectively blocks the kinase activity of IRAK1, preventing the phosphorylation of its downstream substrates.

The compound demonstrates exceptional selectivity for IRAK1 over other kinases, including the closely related IRAK4.[1][7][8] While it inhibits IRAK1 with a nanomolar potency, it shows no significant inhibition of IRAK4 at concentrations up to 10 µM.[1][8][9] This selectivity is attributed to differences in the ATP binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes a steric clash with JH-X-119-01, preventing effective binding.[1] The only notable off-targets identified are YSK4 and MEK3.[1][7][8]

Quantitative Binding and Activity Data

The inhibitory potency of JH-X-119-01 has been characterized through both biochemical and cell-based assays. The data highlights its high affinity for IRAK1 and its functional effects in relevant cellular models.

ParameterTarget/Cell LineValueReference
IC50 IRAK1 (biochemical assay)9 nM (or 9.3 nM)[1][2][5][7][8][9][10]
IC50 IRAK4 (biochemical assay)> 10 µM[1][2][7][8][9][10]
IC50 YSK4 (biochemical assay)57 nM[1][8]
EC50 MYD88-mutated B-cell Lymphoma Cells0.59 µM to 9.72 µM[5][8]
EC50 HBL-1 (ABC-DLBCL Cell Line)12.10 µM[2][7]

IRAK1 Signaling Pathway and Inhibition by JH-X-119-01

IRAK1 is a key component of the Myddosome signaling complex, which forms downstream of Toll-like Receptors (TLRs) and the IL-1 Receptor (IL-1R).[2][11] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates IRAK1, leading to IRAK1's autophosphorylation, activation, and subsequent dissociation from the complex.[2][12] Activated IRAK1 then interacts with TRAF6, ultimately leading to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines like IL-6 and TNFα.[7][11] JH-X-119-01 intervenes by covalently binding to IRAK1, preventing its kinase activity and halting the downstream signaling cascade.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand IRAK4 IRAK4 (Active Kinase) MyD88->IRAK4 Recruits IRAK1_inactive IRAK1 (Inactive) IRAK4->IRAK1_inactive Phosphorylates IRAK1_active IRAK1-P (Active) IRAK1_inactive->IRAK1_active Autophosphorylation TRAF6 TRAF6 IRAK1_active->TRAF6 Activates NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB_activation->Cytokines Upregulates JHX11901 JH-X-119-01 JHX11901->IRAK1_inactive Covalently Binds (Cys302)

Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.

Experimental Protocols

The characterization of JH-X-119-01 involves a combination of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

This protocol is designed to measure the direct inhibitory effect of JH-X-119-01 on purified IRAK1 enzyme activity.

Materials:

  • Recombinant human IRAK1 enzyme[13]

  • Myelin Basic Protein (MBP) as a substrate[13]

  • ATP[13]

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)[13]

  • JH-X-119-01 hydrochloride dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar) for detection[11][13]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of JH-X-119-01 in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate (MBP).[13]

  • Reaction Setup: Add the diluted compounds to the wells of a 384-well plate. Add the purified IRAK1 enzyme to each well, except for the "no enzyme" control wells.

  • Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).[13]

  • Detection: Stop the reaction and measure the remaining ATP levels by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.[13]

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

This protocol assesses the ability of JH-X-119-01 to inhibit IRAK1 activity within a cellular context by measuring the phosphorylation status of downstream signaling proteins.

Experimental_Workflow node1 1. Cell Culture (e.g., THP-1, HBL-1) node2 2. Pre-treatment with JH-X-119-01 (or Vehicle) node1->node2 node3 3. Stimulation (e.g., LPS) node2->node3 node4 4. Cell Lysis (Add Protease/Phosphatase Inhibitors) node3->node4 node5 5. Protein Quantification (BCA Assay) node4->node5 node6 6. SDS-PAGE & Western Blot node5->node6 node7 7. Antibody Incubation (p-IRAK1, p-NF-κB, Total IRAK1, GAPDH) node6->node7 node8 8. Imaging & Densitometry node7->node8

Caption: Workflow for analyzing cellular IRAK1 target engagement.

Materials:

  • Relevant cell line (e.g., THP-1 macrophages, HBL-1 DLBCL cells)[7][14]

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)[8][15]

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit[14]

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibodies: anti-phospho-IRAK1, anti-phospho-NF-κB p65, anti-total IRAK1, anti-GAPDH (loading control)[14]

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate[14]

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere or reach the desired density. Pre-incubate the cells with various concentrations of JH-X-119-01 or vehicle (DMSO) for 1-2 hours.[14]

  • Stimulation: Add a stimulant such as LPS (e.g., 100 ng/mL) to induce IRAK1 pathway activation and incubate for the optimal time (e.g., 15-30 minutes).[14][15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-NF-κB) overnight at 4°C.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[14] Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein or a loading control (GAPDH) to determine the inhibitory effect of JH-X-119-01.[14]

To confirm the covalent binding site, intact protein mass spectrometry and subsequent peptide mapping are performed.

Principle:

  • Labeling: Recombinant IRAK1 is incubated with an excess of JH-X-119-01 to ensure complete labeling.

  • Intact Mass Analysis (LC-MS): The molecular weight of the labeled IRAK1 is compared to the unlabeled protein. A mass shift corresponding to the molecular weight of JH-X-119-01 confirms covalent attachment.[1]

  • Peptide Mapping (LC-MS/MS): The labeled protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is analyzed by nanoflow LC-MS/MS.[1]

  • Site Identification: The MS/MS data is analyzed to identify specific peptides that have been modified by JH-X-119-01. The fragmentation pattern of the modified peptide precisely pinpoints the amino acid residue (Cysteine 302) to which the inhibitor is attached.[1]

References

JH-X-119-01 Hydrochloride: A Technical Guide to the Covalent Inhibition of IRAK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for the characterization of this compound.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and certain cancers, making it a compelling therapeutic target.[3][4] this compound has emerged as a highly selective covalent inhibitor of IRAK1, demonstrating significant potential for research and therapeutic development.[3][4] This guide serves as a technical resource for professionals engaged in the study and application of IRAK1 inhibitors.

Quantitative Inhibitory Data

JH-X-119-01 demonstrates high potency and selectivity for IRAK1. The following tables summarize the key quantitative data for its inhibitory activity.

Table 1: Biochemical Inhibition Data

TargetInhibitorIC50Notes
IRAK1JH-X-119-019 nM[3][4][5][6][7]-
IRAK4JH-X-119-01> 10 µM[3][4][6][8]No significant inhibition observed.
YSK4JH-X-119-0157 nM[3][7]Off-target kinase.
MEK3JH-X-119-01Not DeterminedOff-target kinase.

Table 2: Cellular Activity Data

Cell Line TypeInhibitorEC50 RangeAssay
Waldenström's Macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing MYD88JH-X-119-010.59 - 9.72 µM[5][7]CellTiter-Glo

Mechanism of Covalent Inhibition

JH-X-119-01 acts as a covalent inhibitor, forming an irreversible bond with its target protein, IRAK1. This covalent modification is crucial for its high potency.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) analysis has been employed to confirm the covalent binding of JH-X-119-01 to IRAK1.[3][4] Further digestion of the inhibitor-protein complex followed by nanoflow LC-MS/MS identified the specific sites of covalent modification.[3][4]

Key Findings:

  • JH-X-119-01 irreversibly labels IRAK1.[3]

  • The primary site of covalent adduction is Cysteine 302 (C302) , accounting for approximately 95% of the labeling.[3][4]

  • A minor labeling of Cysteine 307 (C307) has also been observed (approximately 5%).[3][4]

IRAK1 Signaling Pathway and Inhibition by JH-X-119-01

IRAK1 is a central component of the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Activation of this pathway leads to the production of pro-inflammatory cytokines via the NF-κB and MAPK signaling cascades.[2][9][10] JH-X-119-01, by covalently inhibiting IRAK1, effectively blocks these downstream signaling events.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes JH-X-119-01 JH-X-119-01 JH-X-119-01->IRAK1

IRAK1 Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent inhibition of IRAK1 by JH-X-119-01.

Biochemical Kinase Assay

This protocol is adapted from commercially available IRAK1 kinase assay kits and published methodologies.[11]

Objective: To determine the IC50 of JH-X-119-01 against IRAK1.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of JH-X-119-01 in DMSO, and then dilute further in kinase assay buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

  • Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted IRAK1 enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Intact Protein Mass Spectrometry

Objective: To confirm the covalent binding of JH-X-119-01 to IRAK1.

Materials:

  • Recombinant human IRAK1

  • This compound

  • Incubation buffer (e.g., PBS)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with a liquid chromatography system)

Procedure:

  • Incubate recombinant IRAK1 with a molar excess of JH-X-119-01 (or vehicle control) in incubation buffer for a specified time (e.g., 1-2 hours) at room temperature.

  • Remove unbound inhibitor using a desalting column.

  • Analyze the protein samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein.

  • A mass shift corresponding to the molecular weight of JH-X-119-01 in the inhibitor-treated sample compared to the control confirms covalent binding.

Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residue(s) on IRAK1 that are covalently modified by JH-X-119-01.

Materials:

  • IRAK1-inhibitor complex from the intact protein experiment

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin or other suitable protease

  • LC-MS/MS system (e.g., a nanoflow LC system coupled to a high-resolution mass spectrometer)

Procedure:

  • Denature, reduce, and alkylate the IRAK1-inhibitor complex and control IRAK1.

  • Digest the proteins into smaller peptides using trypsin overnight at 37°C.

  • Analyze the resulting peptide mixtures by nanoflow LC-MS/MS.

  • Search the MS/MS data against the human IRAK1 protein sequence using appropriate software (e.g., Mascot, Sequest).

  • Identify peptides that show a mass modification corresponding to the addition of JH-X-119-01. The modified amino acid residue can be pinpointed from the fragmentation pattern in the MS/MS spectrum.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Intact_MS Intact Protein LC-MS (Covalent Binding Confirmation) Kinase_Assay->Intact_MS Peptide_Mapping Peptide Mapping LC-MS/MS (Binding Site Identification) Intact_MS->Peptide_Mapping Cell_Proliferation Cell Proliferation Assay (EC50 Determination) Peptide_Mapping->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay (e.g., Pull-down) Cell_Proliferation->Target_Engagement

References

In-Depth Technical Guide: Discovery and Synthesis of JH-X-119-01 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways. Dysregulation of IRAK1 activity is implicated in various inflammatory diseases and certain cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a resource for researchers and drug development professionals.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a key mediator of signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK1 participates in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines. Given its central role in inflammation, the development of selective IRAK1 inhibitors is a promising strategy for the treatment of various pathologies, including autoimmune disorders and certain hematological malignancies. This compound has emerged as a valuable tool for studying IRAK1 biology and as a lead compound for further therapeutic development.

Discovery and Mechanism of Action

JH-X-119-01 was discovered through a medicinal chemistry effort to develop a highly selective covalent inhibitor of IRAK1.[1][2] The design strategy involved modifying existing kinase inhibitor scaffolds to achieve high potency for IRAK1 while minimizing off-target effects, particularly against the closely related kinase IRAK4.

The mechanism of action of JH-X-119-01 is based on the formation of a covalent bond with a non-catalytic cysteine residue (Cys302) within the IRAK1 protein.[2] This irreversible binding leads to the inhibition of its kinase activity. The acrylamide (B121943) "warhead" in the structure of JH-X-119-01 acts as a Michael acceptor, reacting with the thiol group of the cysteine residue. This covalent and irreversible inhibition provides a prolonged duration of action.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in an amide coupling reaction. A plausible synthetic route is outlined below, based on common organic synthesis methodologies for similar compounds.

Experimental Protocol: Synthesis of JH-X-119-01

Step 1: Synthesis of 3-acrylamidobenzoic acid

  • Dissolve 3-aminobenzoic acid in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride, followed by the dropwise addition of a non-nucleophilic base like triethylamine, to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-acrylamidobenzoic acid.

Step 2: Synthesis of N-(4-aminophenyl)-6-(1H-pyrazol-5-yl)picolinamide

  • Couple 6-(1H-pyrazol-5-yl)picolinic acid with an excess of 1,4-phenylenediamine. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product by column chromatography to isolate N-(4-aminophenyl)-6-(1H-pyrazol-5-yl)picolinamide.

Step 3: Amide coupling to form JH-X-119-01

  • Dissolve 3-acrylamidobenzoic acid and N-(4-aminophenyl)-6-(1H-pyrazol-5-yl)picolinamide in an anhydrous aprotic solvent like DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography to obtain JH-X-119-01 as a free base.

Step 4: Formation of this compound

  • Dissolve the purified JH-X-119-01 free base in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Biological Activity and Data

In Vitro Activity

JH-X-119-01 is a potent inhibitor of IRAK1 kinase activity with high selectivity over IRAK4.[1][2] It also exhibits cytotoxic effects in various cancer cell lines, particularly those with mutations in the MYD88 gene.[2]

ParameterValueReference
IRAK1 IC₅₀ 9 nM[1][2]
IRAK4 IC₅₀ > 10 µM[1][2]
YSK4 IC₅₀ 57 nM[2]
MEK3 IC₅₀ Not determined[2]
Cell LineCell TypeMYD88 StatusEC₅₀ (µM)Reference
BCWM.1 Waldenström's MacroglobulinemiaMutated0.59[2]
MWCL-1 Waldenström's MacroglobulinemiaMutated2.13[2]
RPCI-WM1 Waldenström's MacroglobulinemiaWild-type>10[2]
TMD8 ABC-DLBCLMutated1.12[2]
HBL-1 ABC-DLBCLMutated9.72[2]
In Vivo Efficacy

In a mouse model of lipopolysaccharide (LPS)-induced sepsis, intraperitoneal administration of this compound demonstrated a dose-dependent increase in survival rates.[3]

Treatment GroupDosage (mg/kg)Survival Rate (Day 5)Reference
Vehicle Control -13.3%[3]
JH-X-119-01 HCl 537.5%[3]
JH-X-119-01 HCl 1056.3%[3]

Signaling Pathways and Experimental Workflows

IRAK1 Signaling Pathway

JH-X-119-01 inhibits the IRAK1-mediated signaling cascade that leads to the activation of NF-κB.

IRAK1_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression JHX11901 JH-X-119-01 JHX11901->IRAK1

Caption: Inhibition of the IRAK1 signaling pathway by JH-X-119-01.

Experimental Workflow: In Vitro Kinase Assay

A typical workflow to determine the IC₅₀ of JH-X-119-01 against IRAK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - IRAK1 Enzyme - Kinase Buffer - ATP - Substrate Incubation Incubate IRAK1 with JH-X-119-01 Reagents->Incubation JHX_Dilution Prepare Serial Dilution of JH-X-119-01 JHX_Dilution->Incubation Add_ATP_Substrate Initiate Reaction with ATP and Substrate Incubation->Add_ATP_Substrate Reaction_Incubation Incubate at 30°C Add_ATP_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC₅₀ Luminescence->IC50_Calc

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Experimental Workflow: Western Blot for p-p65

A workflow to assess the effect of JH-X-119-01 on NF-κB activation by measuring the phosphorylation of p65.

Western_Blot_Workflow Cell_Culture Culture Cells (e.g., THP-1 macrophages) Treatment Treat with JH-X-119-01 and/or LPS Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-p65) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p65 phosphorylation.

Detailed Experimental Protocols

In Vitro IRAK1 Kinase Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of an inhibitor against IRAK1.

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij-35).

    • Prepare a stock solution of recombinant human IRAK1 in kinase assay buffer.

    • Prepare a stock solution of a suitable substrate (e.g., myelin basic protein) in kinase assay buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the IRAK1 enzyme and the serially diluted this compound.

    • Incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Detect the kinase activity. A common method is to use a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of p65 Phosphorylation

This protocol describes the detection of phosphorylated NF-κB p65 in cell lysates.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an agonist such as LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation. Include appropriate vehicle and positive controls.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p65 or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to the total p65 or loading control signal.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of IRAK1. Its high potency and selectivity, coupled with its covalent mechanism of action, make it a powerful tool for elucidating the involvement of IRAK1 in various physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate further research into IRAK1-mediated signaling and to support the development of novel therapeutics targeting this important kinase.

References

An In-depth Technical Guide to Preclinical Data on Selective IRAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitors. IRAK1 is a critical serine-threonine kinase that functions as a key signaling node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways.[1][2][3][4] Dysregulation of these pathways is implicated in a wide range of pathologies, including inflammatory diseases, autoimmune disorders, and various cancers, making IRAK1 a compelling therapeutic target.[2][3][4][5][6] This document summarizes quantitative preclinical data, details common experimental protocols, and provides visual diagrams of key pathways and workflows to support ongoing research and development efforts.

IRAK1 Signaling Pathway

IRAK1 is a central component of the MyD88-dependent signaling cascade.[3] Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1.[3] Activated IRAK1 subsequently dissociates from the receptor complex and associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][7] This complex activates downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the transcription of pro-inflammatory cytokines and other immune response genes.[1][3][7]

IRAK1_Signaling_Pathway Canonical IRAK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Association IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK) TRAF6->MAPK IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB IkappaB->NFkappaB_active Degradation releases Transcription Gene Transcription MAPK->Transcription Activation NFkappaB_active->Transcription Translocation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Transcription->Pro-inflammatory\nCytokines

Caption: Canonical IRAK1 signaling cascade via TLR/IL-1R activation.

Quantitative Preclinical Data of Selective IRAK1 Inhibitors

Several small molecule inhibitors targeting IRAK1 have been developed. While many are dual IRAK1/4 inhibitors, efforts have yielded compounds with selectivity for IRAK1. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical and Cellular Potency of IRAK1 Inhibitors

CompoundTarget(s)Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Cell System / AssayReference(s)
Pacritinib IRAK1, JAK2, FLT3IRAK1: 6IRAK4: 177-Kinase assays[5]
JH-X-119-01 IRAK1 (covalent)IRAK1: 9.3IRAK4: >10,00012,100Kinase assays, HBL-1 ABC-DLBCL cells[3][5]
HS-243 IRAK1, IRAK4IRAK1: 24IRAK4: 20-Kinome-wide screen[8]
Emavusertib (B3028269) (CA-4948) IRAK4, FLT3IRAK4: 30-Kinase assays[9][10]
Zabedosertib (BAY 1834845) IRAK4--THP-1 cells (TNF-α release)[9][11]
PF-06650833 IRAK40.22.4Cell-based assay, PBMC assay[12]

Note: Data for selective IRAK4 inhibitors are included for comparison, as they are often studied in similar preclinical models and provide context for the effects of inhibiting the IRAK pathway.

Table 2: In Vivo Efficacy of IRAK Pathway Inhibitors in Preclinical Models

CompoundDisease ModelSpeciesKey Efficacy ReadoutReference(s)
Emavusertib (CA-4948) Pancreatic Ductal Adenocarcinoma (PDAC)MouseProlonged survival when combined with gemcitabine/nab-paclitaxel.[13]
Emavusertib (CA-4948) Non-Hodgkin's Lymphoma (NHL) & AMLMouseDemonstrated antitumor efficacy with an acceptable toxicity profile.[10][14]
PF-06650833 Collagen-Induced Arthritis (CIA)RatProtected against arthritis development.[15][16][17]
PF-06650833 Lupus (Pristane-induced & MRL/lpr)MouseReduced circulating autoantibody levels.[15][16][17]
Pacritinib Acute Myeloid Leukemia (AML)-Inhibited constitutively activated IRAK1 phosphorylation in AML cells.[3]
JH-X-119-01 Sepsis-Exhibited in vivo efficacy.[5]

Key Experimental Protocols

Detailed and robust experimental design is crucial for the evaluation of kinase inhibitors. Below are standardized protocols for key assays used in the preclinical assessment of IRAK1 inhibitors.

3.1. Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the concentration of an inhibitor required to block 50% of kinase activity in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a frequently used platform.[18]

  • Objective: To measure the direct inhibitory effect of a compound on IRAK1 enzymatic activity.

  • Materials:

    • Recombinant human IRAK1 enzyme.

    • Specific peptide substrate for IRAK1.

    • Test inhibitor (e.g., Pacritinib) serially diluted in DMSO.

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ATP solution (at or near the Kₘ for IRAK1).

    • ADP-Glo™ Kinase Assay reagents (Promega).

    • 384-well assay plates.

  • Procedure:

    • Add kinase reaction buffer to all wells of a 384-well plate.

    • Add serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the IRAK1 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.[19]

3.2. Cellular Cytokine Release Assay (EC₅₀ Determination)

This protocol measures the functional consequence of IRAK1 inhibition in a cellular context, typically by quantifying the reduction of TLR-induced cytokine production.

  • Objective: To determine the effective concentration of an inhibitor required to block 50% of the inflammatory response in cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

    • Cell culture medium (e.g., RPMI 1640 + 10% FBS).

    • TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8).

    • Test inhibitor serially diluted in DMSO.

    • ELISA kits for quantifying cytokines (e.g., TNF-α, IL-6).

    • 96-well cell culture plates.

  • Procedure:

    • Plate cells (e.g., 200,000 PBMCs/well) in a 96-well plate.

    • Add serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

    • Stimulate the cells by adding a TLR ligand (e.g., 100 ng/mL LPS).

    • Incubate for 18-24 hours at 37°C.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of TNF-α and/or IL-6 in the supernatant using ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the EC₅₀ value by fitting the data to a dose-response curve.

3.3. In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-cancer efficacy of an IRAK1 inhibitor in vivo.

  • Objective: To assess the ability of an IRAK1 inhibitor to suppress tumor growth in a living animal model.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG).

    • Cancer cell line with known IRAK1 pathway activation (e.g., MYD88-mutant DLBCL).

    • Test inhibitor formulated for oral gavage or other appropriate route.

    • Vehicle control formulation.

    • Calipers for tumor measurement.

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle, test inhibitor, positive control).

    • Administer the inhibitor and controls according to a predetermined schedule (e.g., once or twice daily) and route.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.

    • Analyze statistical significance between groups using appropriate tests (e.g., ANOVA).

    • Plot mean tumor volume over time for each group.

Visualizing Preclinical Workflows

Graphviz diagrams can effectively illustrate the logic and flow of preclinical drug discovery and evaluation.

Preclinical_Workflow Typical Preclinical Workflow for an IRAK1 Inhibitor cluster_invitro In Vitro / Biochemical Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Evaluation cluster_final Decision Point HTS High-Throughput Screening (HTS) Biochem Biochemical Assay (IRAK1 IC₅₀) HTS->Biochem Selectivity Kinome Selectivity Screening Biochem->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt Cell_Assay Cellular Assay (Cytokine Release EC₅₀) Lead_Opt->Cell_Assay Target_Engage Target Engagement (e.g., p-IRAK1 Western Blot) Cell_Assay->Target_Engage Tox In Vitro Toxicity (e.g., Cell Viability) Target_Engage->Tox PK Pharmacokinetics (PK) (Mouse, Rat) Tox->PK PD Pharmacodynamics (PD) (Target Modulation in Tissue) PK->PD Efficacy Efficacy Models (e.g., CIA, Xenograft) PD->Efficacy Tox_in_vivo In Vivo Toxicology Efficacy->Tox_in_vivo Candidate Candidate Selection Tox_in_vivo->Candidate

References

JH-X-119-01 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JH-X-119-01 hydrochloride (CAS Number: 2591344-30-6), a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document consolidates key findings, experimental data, and methodologies to support further research and development efforts.

Core Compound Information

PropertyValue
IUPAC Name N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide hydrochloride
CAS Number 2591344-30-6
Molecular Formula C₂₅H₂₁ClN₆O₃
Molecular Weight 488.93 g/mol
Appearance Light yellow to yellow solid
Target IRAK1
Mechanism of Action Covalent, irreversible inhibitor

Biochemical and Cellular Activity

JH-X-119-01 is a highly potent and selective inhibitor of IRAK1.[1][2][3] It demonstrates significant selectivity for IRAK1 over other kinases, including IRAK4.[1][4] The compound forms a covalent bond with a specific cysteine residue (C302) in the IRAK1 protein, leading to its irreversible inhibition.[4][5]

In Vitro Activity
ParameterValueTarget/Cell LineReference
IC₅₀ 9 nMIRAK1[1]
IC₅₀ >10,000 nMIRAK4[1][4]
IC₅₀ 57 nMYSK4[1][4]
EC₅₀ 0.59 - 9.72 µMMYD88 mutated B-cell lymphoma cells[1][4]
EC₅₀ 12.10 µMHBL-1 (ABC-DLBCL cell line)[6][7]
In Vivo Activity

JH-X-119-01 has demonstrated efficacy in animal models of sepsis and shows a favorable pharmacokinetic profile.[6][8]

Study TypeAnimal ModelDosageKey FindingsReference
Sepsis C57BL/6 mice5 mg/kg and 10 mg/kgIncreased survival rates (37.5% and 56.3% respectively, vs 13.3% in control).[1][8] Ameliorated lung injury.[6][7][1][6][7][8]
Pharmacokinetics Not specifiedIV administrationModerate half-life (1.61 hours), Cmax of 9.95 µM, and low clearance (18.84 mL/min/kg).[6]

Signaling Pathway

JH-X-119-01 targets IRAK1, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response. Upon activation, IRAK1 is recruited by the adaptor protein MYD88, leading to the downstream activation of NF-κB and the production of pro-inflammatory cytokines.[4]

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines JHX11901 JH-X-119-01 JHX11901->IRAK1

JH-X-119-01 Inhibition of the IRAK1 Signaling Pathway.

Experimental Protocols

Western Blot Analysis for IκBα and NF-κB-p65 Phosphorylation[8][9]

This protocol describes the methodology used to assess the effect of JH-X-119-01 on key downstream proteins in the IRAK1 signaling pathway.

Western_Blot_Workflow start Start cell_culture Culture RAW 264.7 or THP-1 cells start->cell_culture treatment Treat with 10 µM JH-X-119-01 for 15 minutes cell_culture->treatment lps_stimulation Stimulate with 100 ng/mL LPS treatment->lps_stimulation lysis Lyse cells and collect protein lps_stimulation->lysis sds_page SDS-PAGE and transfer to membrane lysis->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary antibodies (p-IκBα, p-NF-κB-p65) blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal and analyze results secondary_ab->detection end End detection->end

Workflow for Western Blot Analysis.
In Vivo Sepsis Model[1][8]

This protocol outlines the in vivo study design to evaluate the efficacy of JH-X-119-01 in a mouse model of lipopolysaccharide (LPS)-induced sepsis.

In_Vivo_Sepsis_Model start Start animal_model Use C57BL/6 male mice (20-22 g) start->animal_model grouping Divide mice into control and treatment groups animal_model->grouping treatment Administer JH-X-119-01 (5 or 10 mg/kg) or vehicle intraperitoneally for 5 days grouping->treatment sepsis_induction Induce sepsis with LPS (20 mg/kg) treatment->sepsis_induction monitoring Monitor survival and assess immunopathies over 5 days sepsis_induction->monitoring data_analysis Analyze survival data and compare groups monitoring->data_analysis end End data_analysis->end

Experimental Workflow for In Vivo Sepsis Model.

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Solubility
SolventConcentrationNotes
DMSO 100 mg/mL (204.53 mM)Requires sonication; hygroscopic.
In vivo formulation ≥ 2.5 mg/mL (5.11 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% salinePrepare fresh daily.
Storage
ConditionDurationNotes
Solid 4°C, sealed, away from moisture.
In Solvent (-80°C) 6 monthsSealed, away from moisture.
In Solvent (-20°C) 1 monthSealed, away from moisture.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK1 in various pathological conditions, including inflammatory diseases and certain cancers.[7] Its high potency and selectivity make it a superior probe compared to less selective inhibitors. Further studies are warranted to explore its full therapeutic potential. The synergistic effects observed when combined with other targeted therapies, such as the BTK inhibitor ibrutinib (B1684441) in B-cell lymphomas, highlight promising avenues for future clinical applications.[4][7]

References

Methodological & Application

Application Notes and Protocols for JH-X-119-01 Hydrochloride Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of JH-X-119-01 hydrochloride, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] These guidelines are intended to assist researchers in preclinical studies involving this compound.

Compound Information

This compound is a small molecule inhibitor that has been shown to ameliorate lipopolysaccharide (LPS)-induced sepsis in murine models.[1][2] It functions by selectively inhibiting the phosphorylation activity of IRAK1, a key mediator in inflammatory signaling pathways.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₁ClN₆O₃[1]
Molecular Weight488.93 g/mol [1]
AppearanceLight yellow to yellow solid[1]
Purity≥99.03%[4]
CAS Number2591344-30-6[1]

Solubility Data

Proper solubilization is critical for the bioavailability and efficacy of this compound in in vivo experiments. Below are the recommended solvents and resulting solution characteristics.

Table 2: Solubility of this compound

SolventConcentrationSolution TypeNotesReference
DMSO100 mg/mL (204.53 mM)Clear SolutionRequires sonication. Use fresh, hygroscopic DMSO.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.11 mM)Clear SolutionSolvents should be added sequentially.[1][5]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.11 mM)SuspensionRequires sonication.[1][2][5]

Signaling Pathway

This compound targets the IRAK1 kinase within the NF-κB signaling pathway. Upon activation by stimuli such as LPS, IRAK1 is phosphorylated, leading to the downstream activation of NF-κB and the transcription of pro-inflammatory cytokines like IL-6 and TNF-α. JH-X-119-01 selectively inhibits this phosphorylation step.[1][2]

IRAK1_Signaling_Pathway JH-X-119-01 Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p65/p50) Nucleus Nucleus NF_κB->Nucleus Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Pro_inflammatory_Cytokines Transcription JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibits Phosphorylation

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a clear solution of this compound suitable for IP injection in mice. For a 10 mg/kg dose in a 20 g mouse (0.2 mg dose), a 1 mg/mL stock solution is often convenient.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the desired injection volume (e.g., 10 mL/kg).

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve JH-X-119-01 in DMSO: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.[1]

  • Add PEG300: Add the PEG300 to the DMSO-drug solution and vortex until the solution is clear.

  • Add Tween-80: Add the Tween-80 and vortex until the solution is clear.

  • Add Saline: Add the saline to the mixture and vortex thoroughly. The final solution should be clear.

  • Sterile Filtration (Optional but Recommended): If necessary, filter the final solution through a 0.22 µm sterile syringe filter.

  • Storage: It is recommended to prepare the working solution fresh on the day of use.[5] If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.[1]

Caption: Workflow for preparing this compound for IP injection.

Intraperitoneal Injection in Mice

This protocol provides a general guideline for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper placement.

  • Administer Compound: Inject the calculated volume of the this compound solution.

  • Withdraw Needle: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

In Vivo Efficacy Data

This compound has demonstrated efficacy in a mouse model of LPS-induced sepsis.

Table 3: In Vivo Efficacy of this compound in LPS-Challenged Mice

Animal ModelDosageAdministration RouteResultReference
C57BL/6 mice (20-22 g, male)5 mg/kgIntraperitoneal, 5 days37.5% survival at day 5 (vs. 13.3% for vehicle)[1]
C57BL/6 mice (20-22 g, male)10 mg/kgIntraperitoneal, 5 days56.3% survival at day 5 (vs. 13.3% for vehicle)[1]

Disclaimer: The information provided in this document is for research purposes only. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[1][2] Researchers should optimize protocols for their specific experimental conditions.

References

Application Notes and Protocols for JH-X-119-01 Hydrochloride in p-IRAK1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), in Western blot analysis to detect phosphorylated IRAK1 (p-IRAK1).

This compound is a valuable tool for studying the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] By covalently binding to IRAK1, JH-X-119-01 effectively inhibits its kinase activity, preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1][3][4] Western blotting for p-IRAK1 is a key method to verify the cellular efficacy of this inhibitor.[5]

Signaling Pathway of IRAK1 and Inhibition by JH-X-119-01

IRAK1 is a critical serine/threonine kinase in the TLR/IL-1R signaling pathway.[6][7] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then autophosphorylates and subsequently interacts with TRAF6, leading to the activation of downstream transcription factors like NF-κB and the expression of inflammatory genes.[8][9] JH-X-119-01 selectively inhibits IRAK1, thereby blocking this inflammatory cascade.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P p_IRAK1 p-IRAK1 IRAK1->p_IRAK1 Autophosphorylation TRAF6 TRAF6 p_IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibits

IRAK1 signaling pathway and point of inhibition by JH-X-119-01.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in p-IRAK1 Western blot experiments.

Table 1: this compound Properties and Concentrations

ParameterValueReference
Target IRAK1[2][10]
IC₅₀ 9 nM[3][4][10]
In vitro working concentration 1 - 10 µM[2][5][11]
Vehicle DMSO[5]

Table 2: Western Blot Experimental Parameters

ParameterRecommended ValueReference
Cell Lines THP-1, RAW 264.7[2]
Stimulant Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β)[5]
Stimulant Concentration e.g., 100 ng/mL LPS[5]
Inhibitor Pre-incubation 1 - 2 hours[5]
Stimulation Time 15 - 30 minutes (optimization required)[5]
Protein Loading 20 - 30 µg per lane[5]
Blocking Buffer 5% BSA in TBST[5]
Primary Antibody (p-IRAK1) 1:1000 dilution in 5% BSA/TBST[5]
Secondary Antibody (HRP-conjugated) 1:5000 dilution in 5% BSA/TBST[5]

Detailed Western Blot Protocol for p-IRAK1

This protocol is designed for the detection of phosphorylated IRAK1 in cultured cells treated with this compound.

Materials and Reagents
  • Cell Lines: THP-1, RAW 264.7, or other suitable cell lines expressing TLRs.[2][5]

  • Culture Medium: RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Inhibitor: this compound dissolved in DMSO.

  • Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).[5]

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitor cocktails.[5]

  • Primary Antibodies: Anti-p-IRAK1 (e.g., targeting Thr209 or Thr387), Anti-total IRAK1, Anti-GAPDH (or other loading control).[12][13]

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[5]

  • Other Reagents: PBS, SDS-PAGE gels, PVDF membrane, Ponceau S stain, 5% BSA in TBST, ECL substrate.[5]

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture (e.g., THP-1, RAW 264.7) B 2. Inhibitor Treatment Pre-treat with JH-X-119-01 or vehicle (DMSO) for 1-2 hours. A->B C 3. Stimulation Add stimulant (e.g., 100 ng/mL LPS) for 15-30 minutes. B->C D 4. Cell Lysis Harvest cells in RIPA buffer with inhibitors. C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. SDS-PAGE Load 20-30 µg of protein per lane. E->F G 7. Protein Transfer Transfer to PVDF membrane. F->G H 8. Blocking Incubate with 5% BSA in TBST for 1 hour. G->H I 9. Primary Antibody Incubation Incubate with anti-p-IRAK1 (1:1000) overnight at 4°C. H->I J 10. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. I->J K 11. Detection Use ECL substrate and image chemiluminescence. J->K L 12. Data Analysis Normalize p-IRAK1 to total IRAK1 and loading control. K->L

Western blot workflow for p-IRAK1 detection after JH-X-119-01 treatment.
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1 or RAW 264.7) and grow to the desired confluency.[5]

    • Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[5]

    • Add the stimulant (e.g., 100 ng/mL LPS) to the wells and incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, this may require optimization).[2][5] Include untreated and stimulant-only controls.

  • Cell Lysis and Protein Quantification:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[5]

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[5]

    • Run the gel until the dye front reaches the bottom.[5]

    • Transfer the separated proteins to a PVDF membrane.[5] Confirm the transfer using Ponceau S staining.[5]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as casein can cause high background with phospho-specific antibodies.[5]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[5]

    • Capture the chemiluminescent signal using a digital imager.[5]

  • Data Analysis:

    • To determine the specific change in phosphorylation, the membrane can be stripped and re-probed for total IRAK1 and a loading control (e.g., GAPDH).[5]

    • Quantify the band intensities using densitometry software.[5]

    • Normalize the p-IRAK1 and total IRAK1 signals to the loading control.[5]

    • Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1.[5]

References

Application Notes and Protocols for JH-X-119-01 Hydrochloride in RAW 264.7 Macrophage Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)[1][2][3][4]. IRAK1 is a critical serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are key initiators of the innate immune response[5]. In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation in macrophage cell lines like RAW 264.7, IRAK1 activation leads to the downstream activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines[1][6]. JH-X-119-01 selectively inhibits IRAK1 with an IC50 of 9 nM, showing no significant inhibition of IRAK4 at concentrations up to 10 µM[2][3][7][8]. These application notes provide detailed protocols for utilizing this compound to study its anti-inflammatory effects in the RAW 264.7 macrophage cell line.

Mechanism of Action

JH-X-119-01 acts as an irreversible inhibitor of IRAK1 by forming a covalent bond with the cysteine 302 residue within the kinase domain[5][7][9]. This covalent modification effectively blocks the kinase activity of IRAK1, thereby preventing the phosphorylation of its downstream substrates. In the context of LPS-stimulated RAW 264.7 macrophages, the inhibition of IRAK1 by JH-X-119-01 leads to a reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB, ultimately suppressing the expression of pro-inflammatory genes such as IL-6 and TNF-α[1][2][6].

Data Presentation

Table 1: In Vitro Efficacy of JH-X-119-01

ParameterValueCell LineNotesReference
IRAK1 IC50 9 nMCell-free assay[2][3][4][7][8]
IRAK4 Inhibition No inhibition up to 10 µMCell-free assayDemonstrates high selectivity for IRAK1 over IRAK4.[2][3][7][8]
Effective Concentration 10 µMRAW 264.7 cellsConcentration used to observe decreased phosphorylation of IκBα and NF-κB-p65.[1][2][10]
EC50 Range 0.59 to 9.72 µMVarious B-cell lymphoma cell linesDemonstrates cell-killing effects in MYD88-mutated cells.[2][4][7]

Table 2: Effects of JH-X-119-01 on LPS-Induced Pro-inflammatory Markers in RAW 264.7 Cells

MarkerEffectConcentration of JH-X-119-01LPS ConcentrationIncubation TimeReference
p-IκBα Decreased10 µM100 ng/mL15 minutes[1][2][10]
p-NF-κB-p65 Decreased10 µM100 ng/mL15 minutes[1][2][10]
IL-6 mRNA Decreased10 µMNot specifiedNot specified[1][6]
TNF-α mRNA Decreased10 µMNot specifiedNot specified[1][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 488.93 g/mol , dissolve 4.89 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using a cell scraper (as they are semi-adherent), and re-seed at a lower density.

In Vitro Treatment of RAW 264.7 Cells with JH-X-119-01 and LPS

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh complete DMEM.

  • Pre-treat the cells with the desired concentration of JH-X-119-01 (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time point (e.g., 15 minutes for phosphorylation studies, 4-24 hours for gene expression or cytokine analysis).

  • After stimulation, proceed with downstream analysis such as Western blotting or RT-qPCR.

Western Blot Analysis for Phosphorylated Proteins

Materials:

  • Treated RAW 264.7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB-p65, anti-NF-κB-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

RNA Extraction and RT-qPCR for Pro-inflammatory Gene Expression

Materials:

  • Treated RAW 264.7 cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Assess the RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkappaB_active->Proinflammatory_Genes Transcription JHX11901 JH-X-119-01 hydrochloride JHX11901->IRAK1

Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of JH-X-119-01 on IRAK1.

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_cells Seed Cells in Plates culture_cells->seed_cells pretreat Pre-treat with JH-X-119-01 or Vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate endpoint Endpoint Analysis stimulate->endpoint western_blot Western Blot (p-IκBα, p-NF-κB) endpoint->western_blot rt_qpcr RT-qPCR (IL-6, TNF-α mRNA) endpoint->rt_qpcr end End western_blot->end rt_qpcr->end

Caption: General experimental workflow for studying the effects of JH-X-119-01 in LPS-stimulated RAW 264.7 cells.

References

Application Notes and Protocols: JH-X-119-01 Hydrochloride Treatment of THP-1 Human Monocytic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the innate immune signaling pathway.[1][2][3] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and certain cancers.[4][5] JH-X-119-01 inhibits IRAK1 with a reported half-maximal inhibitory concentration (IC50) of approximately 9 nM.[2][5] It exhibits high selectivity for IRAK1 over other kinases, including IRAK4, by irreversibly binding to Cysteine 302 of the IRAK1 enzyme.[3][6]

The human monocytic cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology. Upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells, which can then be activated by stimuli such as lipopolysaccharide (LPS) to produce pro-inflammatory cytokines. This makes the THP-1 cell line an excellent model system to investigate the anti-inflammatory effects of compounds like this compound.

These application notes provide a summary of the effects of this compound on THP-1 cells and detailed protocols for its use in key cellular assays.

Data Presentation

Kinase Inhibitory Activity of JH-X-119-01
Target KinaseIC50Reference(s)
IRAK19 nM[2][5]
IRAK4> 10 µM[2][3]
YSK457 nM[1]
MEK3Inhibition observed, IC50 not determined[1]
Cellular Activity of JH-X-119-01 in THP-1 and other Macrophage Cell Lines
Cell LineTreatment ConditionsObserved EffectReference(s)
THP-1 and RAW 264.7 cells10 µM JH-X-119-01 for 15 minutes, followed by 100 ng/mL LPS stimulationDecreased phosphorylation of IκBα and NF-κB p65[7]
LPS-treated macrophages10 µM JH-X-119-01Decreased mRNA levels of IL-6 and TNFα[2][7]

Signaling Pathway

The primary mechanism of action of JH-X-119-01 is the inhibition of IRAK1, which is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. In THP-1 cells stimulated with LPS (a TLR4 agonist), the following signaling cascade is initiated, which is inhibited by JH-X-119-01.

IRAK1_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 JH-X-119-01 JHX11901->IRAK1 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines Gene Transcription Experimental_Workflow Culture Culture THP-1 monocytes Differentiate Differentiate with PMA Culture->Differentiate Pretreat Pre-treat with JH-X-119-01 Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest Cells/Supernatant Stimulate->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (p-NF-κB, p-IκBα) Analysis->WB qPCR qPCR (IL-6, TNFα mRNA) Analysis->qPCR ELISA ELISA (IL-6, TNFα protein) Analysis->ELISA

References

Application Notes and Protocols: Cell Viability Assay with JH-X-119-01 in DLBCL Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for assessing the in vitro efficacy of JH-X-119-01, a potent and selective IRAK1 inhibitor, on Diffuse Large B-cell Lymphoma (DLBCL) cell lines. The protocols and data presented are intended to assist in the preclinical evaluation of this compound for potential therapeutic applications in B-cell malignancies.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, particularly the Activated B-Cell-like (ABC) subtype, harbors activating mutations in the MYD88 gene.[1][2] This mutation leads to constitutive activation of the NF-κB signaling pathway, promoting cell survival and proliferation.[1][2] The Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical component of this pathway, making it a promising therapeutic target.[3][4]

JH-X-119-01 is a novel, highly selective, and covalent inhibitor of IRAK1.[3][4][5] It has demonstrated antiproliferative and cytotoxic effects in various MYD88-mutated B-cell lymphoma cells, including DLBCL.[1][3][4][5] This document outlines the protocols for evaluating the cell viability of DLBCL cell lines upon treatment with JH-X-119-01 and summarizes the available quantitative data.

Data Presentation

The following table summarizes the reported efficacy of JH-X-119-01 in DLBCL and other related B-cell lymphoma cell lines.

Cell LineCancer TypeMYD88 StatusAssay TypeEndpointValue (µM)Reference
HBL-1ABC DLBCLMutantCell ViabilityEC5012.10[1][6]
OCI-LY19DLBCLMutantCellTiter-GloEC500.59[7]
TMD8ABC DLBCLMutantCellTiter-GloEC509.72[3][5][7]
Panel of WM, DLBCL, and lymphomaMutantCell ViabilityEC500.59 - 9.72[3][5][7]
Biochemical AssayN/AIRAK1 InhibitionIC500.0093[1][2]

Signaling Pathway

JH-X-119-01 exerts its effect by targeting the IRAK1 kinase within the MYD88 signaling pathway. In DLBCL cells with activating MYD88 mutations, a signaling cascade involving IRAK4 and IRAK1 leads to the activation of NF-κB, which promotes cell survival and proliferation. JH-X-119-01 selectively and irreversibly binds to cysteine 302 on IRAK1, inhibiting its kinase activity and subsequently suppressing NF-κB activation.[1][2] This inhibition ultimately leads to a reduction in tumor cell survival.[1]

MYD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 Mutant MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB->NFkB_p65_p50 JH_X_119_01 JH-X-119-01 JH_X_119_01->IRAK1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_translocation->Gene_Expression

Caption: MYD88 Signaling Pathway Inhibition by JH-X-119-01.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted for determining the half-maximal effective concentration (EC50) of JH-X-119-01 in DLBCL cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • DLBCL cell lines (e.g., HBL-1, OCI-LY19, TMD8)

  • JH-X-119-01 (stock solution prepared in DMSO)

  • RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Experimental Workflow:

Caption: Workflow for Cell Viability Assay with JH-X-119-01.

Procedure:

  • Cell Culture:

    • Culture DLBCL cells in RPMI-1640 medium supplemented with the appropriate concentration of FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in fresh culture medium.

    • Dispense 90 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of JH-X-119-01 in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final concentrations should typically range from 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).

    • Add 10 µL of the diluted JH-X-119-01 or vehicle control (medium with the same DMSO concentration) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7][8]

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the "medium only" wells from all other readings.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the JH-X-119-01 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

Synergistic Effects with Ibrutinib (B1684441)

It is noteworthy that JH-X-119-01 has been shown to have synergistic tumor cell-killing effects when used in combination with the BTK inhibitor ibrutinib in MYD88-mutated B-cell lymphoma cells.[1][2][3][4] This suggests a potential combination therapy strategy that could be further explored using similar cell viability assay protocols.

Conclusion

JH-X-119-01 is a promising selective IRAK1 inhibitor with demonstrated activity against DLBCL cell lines, particularly those with MYD88 mutations. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical models. The quantitative data and pathway information support its continued development as a potential therapeutic agent for DLBCL and other B-cell malignancies.

References

Application Notes and Protocols: Mass Spectrometry Analysis of JH-X-119-01 IRAK1 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. JH-X-119-01 is a highly potent and selective covalent inhibitor of IRAK1, demonstrating an IC50 of 9 nM.[1][2][3][4] It functions by irreversibly binding to a specific cysteine residue within the kinase domain of IRAK1.[5][6] This covalent and irreversible mode of action offers prolonged target engagement and therapeutic effect.

Mass spectrometry is an indispensable tool for characterizing the interaction between covalent inhibitors and their protein targets. It allows for precise determination of covalent adduct formation, identification of the specific amino acid residue modified, and quantification of target engagement. These application notes provide detailed protocols for the analysis of JH-X-119-01 labeling of IRAK1 using both intact protein mass spectrometry and peptide mapping liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The IRAK1 signaling cascade is initiated by the binding of ligands such as interleukins or pathogen-associated molecular patterns (PAMPs) to their respective receptors (IL-1R or TLRs). This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex known as the Myddosome.[7] IRAK4 phosphorylates and activates IRAK1, which then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB signaling cascade, which results in the transcription of pro-inflammatory genes.[8][9]

IRAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_inactive IRAK1 (inactive) IRAK4->IRAK1_inactive recruits IRAK1_active IRAK1 (active) IRAK4->IRAK1_active phosphorylates TRAF6 TRAF6 IRAK1_active->TRAF6 associates TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_inactive NF-κB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active release Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_active->Transcription translocates & activates JHX JH-X-119-01 JHX->IRAK1_inactive covalently binds C302

Caption: IRAK1 Signaling Pathway and Inhibition by JH-X-119-01.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Confirmation of Covalent Labeling

This protocol outlines the procedure to confirm the covalent binding of JH-X-119-01 to IRAK1 by observing the mass shift in the intact protein.

Materials:

  • Recombinant human IRAK1 protein (purified)

  • JH-X-119-01

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT

  • Quenching Solution: 1% formic acid

  • Desalting columns (e.g., C4 ZipTips)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein and Inhibitor Preparation:

    • Prepare a 10 µM solution of recombinant IRAK1 in Assay Buffer.

    • Prepare a 1 mM stock solution of JH-X-119-01 in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 9 µL of the 10 µM IRAK1 solution with 1 µL of a 100 µM JH-X-119-01 working solution (diluted from the stock in Assay Buffer) for a final concentration of 10 µM inhibitor.

    • For a negative control, add 1 µL of DMSO to 9 µL of the IRAK1 solution.

    • Incubate the reactions at room temperature for 1 hour.

  • Sample Quenching and Desalting:

    • Quench the reaction by adding 90 µL of Quenching Solution.

    • Desalt the protein sample using a C4 desalting column according to the manufacturer's protocol to remove salts and unbound inhibitor.

    • Elute the protein in a small volume of 50% acetonitrile (B52724), 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra of the intact protein using a high-resolution mass spectrometer.

    • Set the mass range to capture the expected mass of IRAK1 and the IRAK1-JH-X-119-01 adduct.

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.

Data Presentation:

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
IRAK1 + DMSOCalculated MW of IRAK1Observed MW of IRAK1-
IRAK1 + JH-X-119-01Calculated MW of IRAK1 + MW of JH-X-119-01Observed MW of AdductObserved MW of Adduct - Observed MW of IRAK1

Note: The theoretical mass of JH-X-119-01 is approximately 452.46 Da.

Protocol 2: Peptide Mapping by LC-MS/MS for Identification of the Covalent Binding Site

This protocol describes the digestion of labeled IRAK1 and subsequent LC-MS/MS analysis to identify the specific peptide and amino acid residue modified by JH-X-119-01.

Materials:

  • IRAK1 labeled with JH-X-119-01 (from Protocol 1, before quenching)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAA)

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Trypsin (MS-grade)

  • Quenching Solution: 10% formic acid

  • C18 desalting columns

  • LC-MS/MS system (e.g., Orbitrap coupled to a nano-LC system)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the 10 µL labeling reaction, add 40 µL of Denaturation Buffer.

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

    • Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 desalting column according to the manufacturer's protocol.

    • Dry the peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the peptide sample onto a reverse-phase nano-LC column.

    • Elute peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a human protein database containing the IRAK1 sequence using a suitable search engine (e.g., Mascot, Sequest).

    • Specify a variable modification corresponding to the mass of JH-X-119-01 (452.46 Da) on cysteine residues.

    • Identify the peptide containing the modification and confirm the site of adduction by manual inspection of the MS/MS spectrum.

Data Presentation:

Peptide SequencePrecursor m/zModificationSite of Modification
Sequence of unmodified peptidem/z valueNone-
Sequence of modified peptidem/z value+452.46 DaCys302

Workflow Diagrams

Intact_Protein_Workflow start Recombinant IRAK1 incubation Incubate (1 hr, RT) start->incubation inhibitor JH-X-119-01 inhibitor->incubation desalting Desalting (C4) incubation->desalting ms Intact Mass Analysis (Q-TOF / Orbitrap) desalting->ms deconvolution Deconvolution ms->deconvolution result Confirm Mass Shift deconvolution->result Peptide_Mapping_Workflow start Labeled IRAK1 denature Denature, Reduce (DTT), Alkylate (IAA) start->denature digest Trypsin Digestion denature->digest cleanup Peptide Desalting (C18) digest->cleanup lcms nanoLC-MS/MS cleanup->lcms analysis Database Search (Variable Modification on Cys) lcms->analysis result Identify Modified Peptide (Cys302) analysis->result

References

Application Notes and Protocols: JH-X-119-01 Hydrochloride in a Murine Acute Graft-versus-Host Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JH-X-119-01 hydrochloride, a potent and selective IRAK1 inhibitor, in a murine model of acute graft-versus-host disease (aGvHD). The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in the context of aGvHD.

JH-X-119-01 is a covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) with a reported IC50 of 9 nM.[1][2] It exhibits high selectivity for IRAK1 over other kinases, including IRAK4.[1][2][3][4] The mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][5][6]

Preclinical Efficacy in a Murine aGvHD Model

A key study demonstrated that the administration of JH-X-119-01 in a murine model of aGvHD resulted in increased survival and decreased disease severity.[7] The inhibitor was shown to reduce the proportions of Th1 and Tc1 cells, which are key mediators of aGvHD pathology.[7] Furthermore, JH-X-119-01 decreased the production of inflammatory cytokines such as TNFα and IFNγ in macrophages of recipient mice.[7] In vitro studies using bone marrow-derived dendritic cells (BMDCs) showed that JH-X-119-01 reduced the expression of co-stimulatory molecules CD80 and CD86 and decreased the levels of anti-apoptotic Bcl2 and phosphorylated NF-κB p65.[7]

Quantitative Data Summary
ParameterVehicle ControlJH-X-119-01Reference
Biochemical IRAK1 Inhibition (IC50) N/A9 nM[1][2][4][8]
Biochemical IRAK4 Inhibition N/ANo inhibition up to 10 µM[1][2][3][4]
Off-Target Kinase Inhibition (YSK4 IC50) N/A57 nM[1][4][9]
Effect on Macrophage Cytokine Production BaselineDecreased TNFα and IFNγ[7]
Effect on Dendritic Cell Activation BaselineDecreased CD80 and CD86 expression[7]
Effect on T-Cell Subsets in aGvHD BaselineDecreased proportions of Th1 and Tc1 cells[7]
In Vivo Efficacy in Sepsis Model (10 mg/kg) 13.3% survival at day 556.3% survival at day 5[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving JH-X-119-01 in the context of aGvHD research.

Murine Model of Acute Graft-versus-Host Disease

This protocol describes the induction of aGvHD in mice, a standard preclinical model for studying the disease and evaluating potential therapeutics.[10][11][12]

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., BALB/c)

  • This compound

  • Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[8]

  • Total body irradiator

  • Sterile surgical instruments

  • Cell culture medium (e.g., RPMI-1640)

  • Ficoll-Paque

  • Antibodies for cell isolation and analysis (e.g., anti-CD4, anti-CD8, anti-Thy1.2)

  • Flow cytometer

Procedure:

  • Conditioning of Recipient Mice: Lethally irradiate recipient mice (e.g., BALB/c) with a total body irradiation dose appropriate for the strain (e.g., 792 cGy for BALB/c mice).[13] This step is crucial for ablating the recipient's hematopoietic system and preventing graft rejection.[10]

  • Donor Cell Preparation:

    • Euthanize donor mice (e.g., C57BL/6) and aseptically harvest spleens and bone marrow from the femurs and tibias.

    • Prepare single-cell suspensions of splenocytes and bone marrow cells in sterile cell culture medium.

    • Deplete T-cells from the bone marrow cell suspension using an appropriate method (e.g., magnetic-activated cell sorting with anti-Thy1.2 antibodies).

    • Isolate T-cells from the splenocyte suspension.

  • Allogeneic Hematopoietic Cell Transplantation (allo-HCT):

    • Within 24 hours of irradiation, intravenously inject recipient mice with a combination of T-cell depleted bone marrow cells and donor T-cells (e.g., 5 x 10^6 T-cell depleted bone marrow cells and 1 x 10^6 T-cells per mouse).

  • JH-X-119-01 Administration:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.[8]

    • On the day of administration, dilute the stock solution to the desired final concentration in the vehicle solution.

    • Administer JH-X-119-01 or vehicle control to the recipient mice via an appropriate route (e.g., intraperitoneal injection) starting from the day of transplantation or as per the experimental design. The optimal dose and frequency should be determined in preliminary studies.

  • Monitoring of aGvHD:

    • Monitor the mice daily for signs of aGvHD, including weight loss, ruffled fur, hunched posture, and diarrhea.

    • Score the clinical severity of aGvHD based on a standardized scoring system.

    • Monitor survival.

  • Immunological Analysis:

    • At predetermined time points, euthanize a subset of mice from each group.

    • Harvest spleens, lymph nodes, and peripheral blood for immunological analysis.

    • Perform flow cytometry to analyze the proportions of different immune cell populations, including Th1 (CD4+IFNγ+) and Tc1 (CD8+IFNγ+) cells.

    • Measure cytokine levels in serum or culture supernatants using ELISA or cytokine bead array.

In Vitro Dendritic Cell Activation Assay

This assay is used to assess the effect of JH-X-119-01 on the activation of bone marrow-derived dendritic cells (BMDCs).

Procedure:

  • Generate BMDCs from the bone marrow of mice.

  • Plate the BMDCs in a 24-well plate.

  • Pre-treat the cells with varying concentrations of JH-X-119-01 or vehicle control for 1-2 hours.

  • Stimulate the BMDCs with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS).

  • After 24-48 hours, harvest the cells and supernatant.

  • Analyze the expression of co-stimulatory molecules (CD80, CD86) on the surface of BMDCs using flow cytometry.

  • Measure the concentration of inflammatory cytokines (e.g., IL-6, TNFα) in the supernatant by ELISA.

  • Perform western blotting to analyze the phosphorylation status of NF-κB p65 and the expression of anti-apoptotic proteins like Bcl2.

Visualizations

G cluster_0 JH-X-119-01 Mechanism of Action TLR_IL1R TLR / IL-1R Signaling MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Inflammatory Cytokine Production (TNFα, IL-6) NFkB->Cytokines JHX11901 JH-X-119-01 JHX11901->IRAK1

Caption: JH-X-119-01 signaling pathway.

G cluster_1 aGvHD Murine Model Workflow Irradiation 1. Recipient Mouse (e.g., BALB/c) Lethal Irradiation Transplantation 3. Allogeneic HCT (IV Injection) Irradiation->Transplantation DonorCells 2. Donor Mouse (e.g., C57BL/6) Harvest T-cell depleted BM and Splenic T-cells DonorCells->Transplantation Treatment 4. Treatment JH-X-119-01 or Vehicle Transplantation->Treatment Monitoring 5. Monitoring Survival, aGvHD Score, Weight Loss Treatment->Monitoring Analysis 6. Immunological Analysis (Flow Cytometry, ELISA) Monitoring->Analysis

Caption: Experimental workflow for aGvHD model.

References

Troubleshooting & Optimization

JH-X-119-01 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] It functions by irreversibly binding to cysteine 302 of IRAK1.[3][4] IRAK1 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are initiated by the adaptor protein MYD88.[4][5] By inhibiting IRAK1, JH-X-119-01 blocks downstream signaling cascades, including the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-6 and TNFα.[1][6]

Q2: I am observing precipitation when preparing my stock solution of this compound in DMSO. What should I do?

A2: Precipitation in DMSO can occur, especially if the DMSO is not fresh or has absorbed moisture. It is highly recommended to use newly opened, anhydrous DMSO.[1] If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.

Q3: Can I store my stock solution of this compound? If so, under what conditions?

A3: Yes, stock solutions can be stored. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][6] Always store in a sealed container to prevent moisture absorption.

Q4: What are the known off-target effects of JH-X-119-01?

A4: JH-X-119-01 is a highly selective inhibitor for IRAK1. However, some off-target inhibition has been observed for YSK4 and MEK3.[2][4]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common solubility problems encountered with this compound for both in vitro and in vivo experiments.

In Vitro Solubility

Problem: Difficulty dissolving this compound in DMSO for cell-based assays.

Solution:

  • Use High-Quality DMSO: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly impact solubility.[1]

  • Mechanical Assistance: Employ sonication to aid dissolution.[1][6]

  • Concentration Check: While solubility in DMSO is reported to be as high as 100 mg/mL, it is advisable to prepare stock solutions at a concentration that is readily achievable, such as 10 mM.[1][6]

In Vivo Solubility

Problem: The compound precipitates when preparing a formulation for animal studies.

Solution:

  • Co-Solvent Systems: this compound has limited solubility in aqueous solutions. The use of co-solvent systems is necessary for in vivo administration.

  • Step-wise Dissolution: When preparing co-solvent formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[7]

  • Recommended Formulations: Two commonly used formulations are provided in the tables below. Note that one results in a clear solution while the other forms a suspension and requires sonication.[1][6]

Data Presentation: Solubility Summary

The following tables summarize the solubility of this compound in various solvents and formulations.

Solvent Concentration Notes
DMSO100 mg/mLRequires sonication; use fresh DMSO.[1][6]
DMSO90 mg/mLUse fresh DMSO.[8]
DMSO50 mg/mL-
DMSO12 mg/mLSonication is recommended.[7]
WaterInsoluble-
EthanolInsoluble-

Experimental Protocols

Protocol 1: Preparation of a Clear Solution for In Vivo Administration

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1][6]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final mixture thoroughly.

Protocol 2: Preparation of a Suspended Solution for In Vivo Administration

This protocol yields a suspended solution with a solubility of 2.5 mg/mL and requires sonication.[1][6]

Materials:

  • This compound

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the final volume from the DMSO stock solution to 90% corn oil.

  • Use sonication to create a uniform suspension.

Visualizations

Signaling Pathway of this compound Inhibition

JH_X_119_01_Pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Inhibitor JH-X-119-01 HCl Inhibitor->IRAK1 Solubility_Workflow Start Start: Weigh JH-X-119-01 HCl AddSolvent Add Solvent (e.g., DMSO) Start->AddSolvent Vortex Vortex AddSolvent->Vortex Check Is the solution clear? Vortex->Check Sonicate Apply Sonication Check->Sonicate No Heat Gentle Heating Check->Heat Persistent Precipitate End End: Solution Ready Check->End Yes Fail End: Insoluble Check->Fail Still Insoluble Sonicate->Check Heat->Check Troubleshooting_Logic Start Start: Prepare In Vivo Formulation CheckPrecipitate Precipitation Observed? Start->CheckPrecipitate GoodToGo Proceed with Experiment CheckPrecipitate->GoodToGo No CheckOrder Check Solvent Addition Order (DMSO -> PEG300 -> Tween-80 -> Saline) CheckPrecipitate->CheckOrder Yes CheckClarity Was solution clear after each addition? CheckOrder->CheckClarity Retry Retry with correct procedure CheckClarity->Retry No ConsiderSuspension Consider using the suspension protocol (DMSO in Corn Oil with Sonication) CheckClarity->ConsiderSuspension Yes Retry->Start

References

JH-X-119-01 hydrochloride off-target effects on YSK4 and MEK3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information on the known off-target effects of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with a specific focus on its interactions with YSK4 and MEK3.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent and selective covalent inhibitor of IRAK1, with an IC50 of approximately 9 nM.[1][2][3][4] It exhibits exceptional kinome selectivity and does not inhibit IRAK4 at concentrations up to 10 μM.[1][2]

Q2: What are the known off-targets of this compound?

Kinome scanning has revealed that JH-X-119-01 exhibits off-target inhibition of two additional kinases: YSK4 (Yeast Sps1/Ste20-related Kinase 4, also known as MAP3K19) and MEK3 (Mitogen-activated protein kinase kinase 3, also known as MAP2K3).[1][2][3][5][6]

Q3: How potent is the inhibition of these off-targets?

A dose-response analysis has determined the IC50 of JH-X-119-01 for YSK4 to be 57 nM.[1][2][3][6] At the time of the initial publication, a commercially available biochemical assay for MEK3 was not available, so a specific IC50 value for MEK3 has not been reported.[1][3]

Q4: Is the binding of JH-X-119-01 to YSK4 and MEK3 also covalent?

The binding of JH-X-119-01 to YSK4 and MEK3 is likely reversible.[1][3] JH-X-119-01 forms a covalent bond with cysteine residue C302 in IRAK1.[1][3] Sequence alignment analysis indicates that neither YSK4 nor MEK3 possesses a cysteine residue in a comparable location, suggesting a non-covalent, reversible binding mechanism for these off-targets.[1][3]

Q5: Should I be concerned about the off-target effects on YSK4 in my experiments?

The significance of YSK4 inhibition depends on the experimental system. For researchers working with B-cells or most other hematologic cells, the impact may be minimal, as YSK4 expression levels in these cells are generally very low.[1] However, if your research involves cell types with higher YSK4 expression, such as dendritic cells, this off-target effect should be considered when interpreting results.[1]

Q6: What is the signaling role of MEK3?

MEK3 is a dual-specificity protein kinase that is a key component of the p38 MAP kinase pathway.[7] It phosphorylates and activates p38 MAPK in response to cellular stresses and inflammatory cytokines, leading to the regulation of various cellular processes.[7][8]

Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets.

TargetAliasIC50Binding TypeNotes
IRAK1 -9 nMCovalentPrimary Target.[1][2][3]
YSK4 MAP3K1957 nMLikely ReversibleOff-target.[1][2][6]
MEK3 MAP2K3Not DeterminedLikely ReversibleOff-target; biochemical assay was not commercially available for IC50 determination.[1][3]

Experimental Protocols

Protocol: In Vitro Kinase Assay for YSK4 Inhibition

This is a general protocol for determining the IC50 of an inhibitor against YSK4. It is based on radiometric or luminescence-based kinase assay principles.

Materials:

  • Recombinant human YSK4/MAP3K19 enzyme[9][10]

  • YSK4 substrate (e.g., Myelin Basic Protein, MBP)[9][10]

  • This compound

  • ATP ([γ-³³P]-ATP for radiometric assay)

  • Kinase reaction buffer (e.g., 10mM Tris pH 7.4, 150mM NaCl, 10mM MgCl₂, 0.5mM DTT)

  • 96-well or 384-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Reaction Setup: In each well of the plate, add the YSK4 enzyme, the substrate (MBP), and the diluted this compound or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³³P]-ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).[11]

  • Terminate Reaction: Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto filter paper.

  • Detection:

    • Radiometric: Wash the filter paper to remove unincorporated [γ-³³P]-ATP, and then measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (e.g., ADP-Glo™): Add reagents that convert the ADP product to a luminescent signal, then measure the light output with a plate reader.[10]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway Context

JH_X_119_01_Signaling cluster_IRAK1 Intended Pathway cluster_MAPK Off-Target Pathways (MAPK) IRAK1 IRAK1 NFkB NF-κB Activation IRAK1->NFkB YSK4 YSK4 (MAP3K19) MEK3 MEK3 (MAP2K3) YSK4->MEK3 Potential Crosstalk p38 p38 MAPK MEK3->p38 Inhibitor JH-X-119-01 Inhibitor->IRAK1 Inhibits (IC50=9nM) Covalent Inhibitor->YSK4 Inhibits (IC50=57nM) Reversible Inhibitor->MEK3 Inhibits (IC50=N/D) Reversible Off_Target_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis A Prepare Serial Dilution of JH-X-119-01 C Combine Kinase, Substrate, and Inhibitor in Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Measure Kinase Activity (e.g., Radioactivity, Luminescence) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 Value H->I

References

Technical Support Center: Minimizing JH-X-119-01 Hydrochloride Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of JH-X-119-01 hydrochloride in cell culture experiments, with a focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)[1][2][3][4]. IRAK1 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system[5][6]. By covalently binding to a cysteine residue (C302) in the active site of IRAK1, JH-X-119-01 irreversibly inhibits its kinase activity[7][8]. This blockade disrupts downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are involved in inflammatory responses and cell survival[9][10][11].

Q2: What are the known off-target effects of this compound?

While JH-X-119-01 is highly selective for IRAK1, it has been shown to exhibit off-target inhibition of two other kinases: YSK4 and MEK3[1][7][12]. The inhibition of these kinases is thought to be reversible[7]. When designing experiments, it is important to consider that some of the observed cellular effects might be partially attributable to the inhibition of these off-target kinases.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO)[1]. Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to maintain stability[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: Is there information on the stability of this compound in cell culture media?

Currently, there is limited publicly available data on the specific stability of this compound in cell culture media. The stability of small molecule inhibitors in aqueous solutions can be influenced by factors such as pH, temperature, and media components. For long-term experiments, it is advisable to refresh the media containing the inhibitor at regular intervals to ensure a consistent concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed at expected effective concentrations. Inhibitor concentration is too high: The optimal concentration can be cell-line specific.Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cell line. Start with a wide range of concentrations, both above and below the reported EC50 values.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in your experiments.
Off-target toxicity: Inhibition of other kinases (e.g., YSK4, MEK3) may contribute to cytotoxicity.Consider using a lower concentration of JH-X-119-01 in combination with other agents if a specific pathway is being targeted. Cross-reference the known off-target effects with the biological pathways active in your cell line.
Prolonged exposure: As a covalent inhibitor, the effects of JH-X-119-01 are cumulative over time.Reduce the incubation time. Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect.
Inconsistent results between experiments. Inhibitor degradation: Improper storage or handling of the stock solution.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell culture conditions: Differences in cell density, passage number, or media composition.Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use media from the same lot if possible.
Lack of expected biological effect. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions.Re-evaluate the dose-response curve. Confirm the activity of your stock solution.
Cell line resistance: The targeted pathway may not be critical for the survival of your specific cell line.Confirm that IRAK1 is expressed and active in your cell line. Consider using a positive control cell line known to be sensitive to IRAK1 inhibition.
Poor cell permeability: Although generally cell-permeable, efficiency can vary between cell types.While JH-X-119-01 is designed to be cell-permeable, if this is suspected, consult literature for similar compounds or consider alternative delivery methods, although this is less common for this class of inhibitors.

Quantitative Data

The following table summarizes the reported half-maximal effective concentration (EC50) values for JH-X-119-01 in various cell lines, indicating its cytotoxic or anti-proliferative activity.

Cell LineCell TypeEC50 (µM)Reference
OCI-LY19Diffuse Large B-cell Lymphoma (DLBCL)0.59[1]
TMD8Diffuse Large B-cell Lymphoma (DLBCL)2.4[13]
OCI-Ly3Diffuse Large B-cell Lymphoma (DLBCL)9.72[1]
HBL-1Diffuse Large B-cell Lymphoma (DLBCL)12.10[5]
RamosBurkitt's Lymphoma1.79[13]

Experimental Protocols

Protocol for Determining Cell Viability using a Resazurin-based Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line and experimental setup.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the corresponding wells, resulting in the final desired concentrations.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Following the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the EC50 value.

Visualizations

IRAK1 Signaling Pathway

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription MAPK->Transcription JHX JH-X-119-01 JHX->IRAK1

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of JH-X-119-01 incubate_24h->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Measure Fluorescence incubate_reagent->read_plate analyze_data Analyze Data and Calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for determining the cytotoxicity of JH-X-119-01.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start High Cell Toxicity Observed check_conc Is the inhibitor concentration optimized? start->check_conc perform_dose_response Perform dose-response experiment check_conc->perform_dose_response No check_solvent Is the solvent concentration <0.5%? check_conc->check_solvent Yes perform_dose_response->check_solvent reduce_solvent Reduce solvent concentration and run vehicle control check_solvent->reduce_solvent No check_incubation Is the incubation time appropriate? check_solvent->check_incubation Yes reduce_solvent->check_incubation reduce_incubation Perform time-course experiment check_incubation->reduce_incubation No consider_off_target Consider off-target effects and cell line sensitivity check_incubation->consider_off_target Yes reduce_incubation->consider_off_target end Problem Resolved consider_off_target->end

Caption: A logical flowchart for troubleshooting high cytotoxicity.

References

optimizing JH-X-119-01 hydrochloride concentration for western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH-X-119-01 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in Western blot analyses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] It works by irreversibly binding to a cysteine residue (C302) in the active site of IRAK1.[3][4] This inhibition blocks downstream signaling pathways, primarily the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.[5][6][7]

Q2: What is the primary signaling pathway affected by this compound?

A2: The primary pathway affected is the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade that leads to the activation of NF-κB.[5][6][7] By inhibiting IRAK1, this compound prevents the phosphorylation of downstream targets, ultimately leading to a decrease in the nuclear translocation of NF-κB and subsequent gene transcription.[1]

Q3: What is a recommended starting concentration of this compound for treating cells for Western blot analysis?

A3: A common starting concentration for in vitro cell treatment is 10 μM.[1][8] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific model system.

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for IRAK1.[3][4] Kinome scanning has shown off-target inhibition of only two other kinases, YSK4 and MEK3.[3][4] It shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[3][4]

Troubleshooting Guides for Western Blotting

Problem 1: No or Weak Signal for Phosphorylated Downstream Proteins (e.g., p-IκBα, p-NF-κB-p65)

This is a common issue when working with inhibitors of signaling pathways. The goal is to see a decrease in the phosphorylated protein in treated samples compared to the control, but first, a reliable signal must be established in the control.

Possible Cause Recommended Solution
Suboptimal Concentration of JH-X-119-01 Perform a dose-response experiment. Treat cells with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal inhibitory concentration.
Incorrect Treatment Time Optimize the incubation time. A 15-minute incubation has been shown to be effective, but a time-course experiment (e.g., 5, 15, 30, 60 minutes) may be necessary for your cell line.[1][8]
Phosphatase Activity Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation.[9][10]
Low Abundance of Target Protein Increase the amount of protein loaded onto the gel. You may also consider immunoprecipitation to enrich for your target protein.[11]
Inefficient Antibody Ensure your primary antibody is validated for detecting the phosphorylated form of the target protein. Use the recommended antibody dilution and consider incubating overnight at 4°C.
Blocking Buffer Interference Avoid using milk as a blocking agent when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[12]
Problem 2: High Background on the Western Blot

High background can obscure the specific signal and make data interpretation difficult.

Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent (e.g., 3-5% BSA in TBST) is fresh and completely covers the membrane.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
Insufficient Washing Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween-20).
Membrane Drying Out Ensure the membrane remains wet throughout the entire process.

Experimental Protocols

Protocol: Optimizing this compound Concentration for Inhibition of NF-κB Activation

This protocol provides a framework for determining the optimal concentration of this compound to inhibit LPS-induced phosphorylation of NF-κB pathway components in a cell line like RAW 264.7 macrophages.

1. Cell Culture and Treatment: a. Plate RAW 264.7 cells and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Pre-treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM) for 1 hour. d. Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) at 100 ng/mL, for 15-30 minutes to induce phosphorylation in the NF-κB pathway.[1]

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-IκBα or anti-phospho-p65) overnight at 4°C, following the manufacturer's recommended dilution. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times for 10 minutes each with TBST. k. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system. l. To confirm equal protein loading, you can strip the membrane and re-probe for the total protein (e.g., total IκBα or total p65) or a housekeeping protein like GAPDH or β-actin.[10]

Visualizations

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1  Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK  Activates IkBa IκBα IKK->IkBa  Phosphorylates NFkB NF-κB (p65/p50) p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation ub_p_IkBa Ub-p-IκBα (Degradation) p_IkBa->ub_p_IkBa JHX JH-X-119-01 JHX->IRAK1 Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: IRAK1/NF-κB signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Workflow for Optimizing Inhibitor Concentration

G A 1. Cell Seeding & Growth (e.g., RAW 264.7) B 2. Pre-treatment with JH-X-119-01 (Dose-Response: 0-20 µM) A->B C 3. Stimulation (e.g., LPS 100 ng/mL) B->C D 4. Cell Lysis (with Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA or Bradford) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Primary Antibody Incubation (e.g., anti-p-p65) F->G H 8. Secondary Antibody & ECL G->H I 9. Imaging & Analysis H->I J 10. Strip & Re-probe (Total p65 or GAPDH) I->J

Caption: Workflow for determining the optimal concentration of JH-X-119-01.

Troubleshooting Logic for Weak Western Blot Signal

G r_node r_node c_node c_node start Weak or No Signal? q2 Phosphatase inhibitors used? start->q2 q1 Is total protein visible? q3 Using BSA for blocking? q1->q3 Yes c_node2 Increase protein load q1->c_node2 No q2->q1 Yes c_node1 Re-run with inhibitors q2->c_node1 No q4 Antibody concentration optimized? q3->q4 Yes c_node3 Switch from milk to BSA q3->c_node3 No c_node4 Titrate primary antibody q4->c_node4 No r_node1 Consider immunoprecipitation or more sensitive substrate q4->r_node1 Yes end_node Signal Improved c_node1->end_node c_node2->end_node c_node3->end_node c_node4->end_node r_node1->end_node

Caption: Logic diagram for troubleshooting a weak phosphorylated protein signal.

References

JH-X-119-01 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JH-X-119-01 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] Following these conditions, the powder form is stable for extended periods. One supplier suggests storage at -20°C for up to three years.[2]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] Recommended storage conditions for solutions are as follows:

  • -80°C: Stable for up to 6 months.[1][3][4][5] Some sources suggest stability for up to 1 year.[2]

  • -20°C: Stable for up to 1 month.[1][3][4][5]

Always store solutions in tightly sealed containers to protect from moisture.[1][4]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in several organic solvents and solvent mixtures. For in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1][2][6] For in vivo experiments, specific solvent mixtures are required.

Q4: Is this compound stable under normal laboratory light conditions?

Q5: What is the chemical stability of this compound?

This compound is stable under the recommended storage conditions.[4] To ensure the integrity of the compound, it is crucial to adhere to the storage and handling guidelines provided.

Troubleshooting Guide

Issue: I am seeing precipitation in my stock solution after thawing.

  • Possible Cause: The solubility of the compound may have been exceeded, or the solvent may have absorbed moisture, which can reduce solubility.[2]

  • Solution:

    • Gently warm the solution and use sonication to aid in redissolving the precipitate.[3][7]

    • Ensure you are using fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2]

    • When preparing stock solutions, ensure the compound is fully dissolved before storage.

Issue: My in vivo formulation is cloudy or shows phase separation.

  • Possible Cause: The solvents were not added in the correct order, or the compound was not fully dissolved at each step.

  • Solution:

    • Follow the specified protocol for preparing in vivo solutions, adding each solvent sequentially and ensuring the solution is clear before adding the next solvent.[6][7]

    • Use gentle heating and/or sonication if necessary to aid dissolution.[7]

    • It is highly recommended to prepare in vivo working solutions fresh on the day of use.[5][7]

Data Summary

Storage Conditions
FormTemperatureDurationSpecial Conditions
Solid 4°CNot specifiedSealed container, away from moisture[1]
-20°CUp to 3 yearsPowder form[2]
In Solvent -80°C6 months[1][3][4][5] to 1 year[2]Sealed storage, away from moisture[1][4]
-20°C1 month[1][3][4][5]Sealed storage, away from moisture[1][4]
Solubility
ApplicationSolventConcentrationNotes
In Vitro DMSO90 mg/mL (198.91 mM)[2]Use fresh, anhydrous DMSO[2]. Sonication may be needed[1].
DMSO100 mg/mL (204.53 mM)[1]Sonication may be needed[1].
DMSO12 mg/mL (26.52 mM)[6]Sonication is recommended[6].
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.11 mM)[1][3]Clear solution[1][3].
10% DMSO, 90% Corn Oil2.5 mg/mL (5.11 mM)[1][3]Suspended solution; requires sonication[1][3].

Experimental Protocols & Workflows

Preparation of Stock Solution (In Vitro)

A common protocol for preparing a stock solution for in vitro use involves dissolving this compound in high-purity DMSO.

start Start: Weigh solid JH-X-119-01 HCl add_dmso Add appropriate volume of anhydrous DMSO start->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve check_clarity Visually inspect for complete dissolution dissolve->check_clarity aliquot Aliquot into single-use tubes check_clarity->aliquot Clear troubleshoot Troubleshoot: Gently warm/sonicate check_clarity->troubleshoot Precipitate store Store at -20°C or -80°C aliquot->store troubleshoot->dissolve

Workflow for preparing an in vitro stock solution.
Preparation of Working Solution (In Vivo)

For in vivo experiments, a multi-solvent system is often employed to ensure biocompatibility and solubility. It is critical to add the solvents in the correct sequence.

start Start: Prepare concentrated stock in DMSO add_peg300 Add 40% PEG300 Mix until clear start->add_peg300 add_tween80 Add 5% Tween-80 Mix until clear add_peg300->add_tween80 add_saline Add 45% Saline Mix thoroughly add_tween80->add_saline check_solution Final solution clear? add_saline->check_solution use_immediately Use immediately for in vivo experiment check_solution->use_immediately Yes troubleshoot Troubleshoot: Gentle warming/sonication check_solution->troubleshoot No troubleshoot->check_solution

Workflow for preparing an in vivo working solution.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust or aerosols and ensure adequate ventilation in the work area.[4] In case of contact with eyes or skin, rinse thoroughly with water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

avoiding precipitation of JH-X-119-01 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH-X-119-01 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on avoiding precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2][3] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is advisable to use fresh, high-purity DMSO, as absorbed moisture can reduce the solubility of the compound.[3] For optimal results, sonication may be required to fully dissolve the compound.[1][2]

Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for many organic compounds. To mitigate this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, while also being compatible with your experimental system. A stepwise dilution approach is often effective. Additionally, for in vivo preparations, specific co-solvents and surfactants are recommended to improve solubility and stability in aqueous environments.[1][2][4]

Q3: Are there established formulations for in vivo administration of this compound?

Yes, there are established formulations for preparing this compound for in vivo studies. A common formulation that results in a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][4] Another option, which results in a suspension, is a mixture of 10% DMSO and 90% corn oil.[1][4] It is recommended to add the solvents sequentially and ensure the compound is fully dissolved at each step.[2]

Q4: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Working solutions, especially those for in vivo use, should be prepared fresh and used immediately for optimal results.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO Stock Solution - Use of old or wet DMSO- Insufficient dissolution time or energy- Use fresh, anhydrous DMSO.[3]- Apply sonication or gentle heating to aid dissolution.[2][4]
Cloudiness or Precipitation Upon Dilution in Media/Buffer - Low final DMSO concentration- Compound crashing out in aqueous environment- Increase the final DMSO concentration if experimentally permissible.- Perform a serial dilution, ensuring rapid mixing at each step.- Consider using a formulation with co-solvents like PEG300 and a surfactant like Tween-80 for aqueous-based experiments.[1][2][4]
Inconsistent Results Between Experiments - Degradation of the compound in solution- Precipitation of the active compound- Prepare fresh working solutions for each experiment from a frozen stock.[2]- Visually inspect solutions for any signs of precipitation before use.
Formation of a Suspension Instead of a Clear Solution for In Vivo Use - Incorrect solvent system used- For a clear solution, use the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][4]- The formulation with 10% DMSO and 90% corn oil will result in a suspension and requires sonication.[1][4]

Quantitative Solubility Data

In Vitro Solubility [1][2][3]

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO100204.53Sonication may be required.[1]
DMSO90198.91Use fresh DMSO as moisture can reduce solubility.[3]
DMSO1226.52Sonication is recommended.[2]

In Vivo Formulation Solubility [1][2][4]

Solvent SystemConcentration (mg/mL)Molar Equivalent (mM)Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 5.11Clear Solution
10% DMSO, 90% Corn Oil2.55.11Suspended Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline12.21Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound with a molecular weight of 488.93 g/mol , add 204.5 µL of DMSO).

  • Vortex the solution thoroughly.

  • If necessary, place the vial in an ultrasonic bath for short intervals until the solid is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C.[1][5]

Protocol 2: Preparation of a Clear In Vivo Formulation (≥ 2.5 mg/mL) [1][2][4]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Sequentially add PEG300 (40% of the final volume), mixing well after addition until the solution is clear.

  • Add Tween-80 (5% of the final volume) and mix until the solution is clear.

  • Finally, add saline (45% of the final volume) and mix thoroughly.

  • The final solution should be clear. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4] It is recommended to use this formulation immediately after preparation.[2]

Visual Guides

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation (In Vitro) cluster_invivo Working Solution Preparation (In Vivo) weigh Weigh JH-X-119-01 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store start_invivo Start with DMSO Stock store->start_invivo For In Vivo Prep add_peg Add PEG300 and Mix start_invivo->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline use_fresh Use Immediately add_saline->use_fresh troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed check_solvent Is the solvent fresh and anhydrous? start->check_solvent check_dilution Did precipitation occur upon aqueous dilution? check_solvent->check_dilution Yes use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No increase_dmso Increase final co-solvent concentration check_dilution->increase_dmso Yes use_formulation Use recommended in vivo formulation with PEG300/Tween-80 check_dilution->use_formulation Yes, for in vivo

References

impact of hygroscopic DMSO on JH-X-119-01 hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01 hydrochloride. The following information addresses common issues related to the compound's solubility, with a particular focus on the impact of using hygroscopic dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What could be the cause?

A1: Dissolution issues with this compound in DMSO are commonly linked to the hygroscopic nature of the solvent.[1][2] DMSO readily absorbs moisture from the atmosphere, and this absorbed water can significantly decrease the solubility of the compound.[1][2] It is crucial to use fresh, anhydrous DMSO and to handle it properly to minimize water absorption.[2][3] In some cases, sonication or gentle heating may be required to aid dissolution.[4]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in fresh DMSO is approximately 90 mg/mL (198.91 mM) or 100 mg/mL (204.53 mM); sonication may be necessary to achieve this concentration.[2][5] However, this is highly dependent on the purity and water content of the DMSO.

Q3: How does water content in DMSO affect the solubility of this compound?

Q4: What are the best practices for storing and handling DMSO to prevent water absorption?

A4: To minimize water absorption, DMSO should be stored in airtight containers in a cool, dry place.[3] It is recommended to use fresh, unopened bottles of anhydrous DMSO for preparing stock solutions. If a bottle is opened, it should be resealed tightly as quickly as possible.[3] For critical applications, consider purchasing smaller-volume bottles to avoid repeated opening and closing of a large container.

Q5: My compound precipitated out of the DMSO solution upon storage. What should I do?

A5: Precipitation upon storage can be due to several factors, including temperature changes or increased water content in the DMSO. If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[6] To prevent this, it is advisable to prepare fresh solutions for immediate use whenever possible and to store stock solutions at -20°C or -80°C in tightly sealed vials.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation of this compound in DMSO

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

Quantitative Data Summary

The following table illustrates the expected impact of water content in DMSO on the solubility of this compound. (Note: This data is representative and based on the general understanding of the effect of water in DMSO on hydrochloride salt solubility.)

Water Content in DMSO (% v/v) Estimated Solubility of JH-X-119-01 HCl (mg/mL) Observations
< 0.1% (Anhydrous)90 - 100Clear solution, may require sonication.
1%60 - 75Clear solution may require more effort to dissolve.
5%25 - 40Suspension may form; significant sonication/warming needed.
10%< 10Likely to form a suspension or fail to dissolve completely.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO (stored in a desiccator)

    • Sterile, dry microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of compound).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, monitoring the temperature to avoid excessive heating.

    • Visually inspect the solution for any remaining particulate matter. If necessary, repeat sonication or gentle warming (up to 40°C).

    • Once fully dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Troubleshooting Solubility Issues

  • Verify Solvent Quality:

    • Use a fresh, unopened bottle of anhydrous DMSO.

    • If an opened bottle must be used, ensure it has been stored properly and consider measuring its water content using Karl Fischer titration if available.

  • Re-dissolution Attempt:

    • If the compound has precipitated, gently warm the solution to 37-40°C in a water bath for 5-10 minutes.

    • Follow warming with sonication for 10-15 minutes.

    • Visually check for dissolution.

  • Prepare a Fresh, Diluted Solution:

    • If re-dissolution fails, it is recommended to prepare a fresh stock solution at a lower concentration that is more likely to remain stable.

Visualizations

G start Start: Solubility Issue (Precipitation/Incomplete Dissolution) check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DMSO? - Proper storage? start->check_solvent improper_solvent Action: Use a new, sealed bottle of anhydrous DMSO. Store properly. check_solvent->improper_solvent No proper_solvent Step 2: Attempt Re-dissolution check_solvent->proper_solvent Yes improper_solvent->start warm_sonicate Action: Gentle warming (37-40°C) followed by sonication. proper_solvent->warm_sonicate dissolved Result: Compound Dissolved warm_sonicate->dissolved Success not_dissolved Result: Compound Still Precipitated warm_sonicate->not_dissolved Failure end End: Use fresh solution immediately and store aliquots properly. dissolved->end prepare_fresh Step 3: Prepare Fresh Solution at a Lower Concentration not_dissolved->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for this compound solubility issues.

G dmso Hygroscopic DMSO wet_dmso DMSO with Absorbed Water dmso->wet_dmso absorbs moisture Atmospheric Moisture (H₂O) moisture->wet_dmso solvation Altered Solvent Properties (Increased Polarity, H-bonding) wet_dmso->solvation hcl_salt This compound (R-NH₃⁺Cl⁻) poor_solubility Decreased Solubility / Precipitation hcl_salt->poor_solubility solvation->poor_solubility leads to

Caption: Impact of hygroscopic DMSO on JH-X-119-01 HCl solubility.

References

JH-X-119-01 hydrochloride lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01 hydrochloride. The information provided is intended to address potential issues, including lot-to-lot variability, that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] It forms an irreversible bond with the cysteine 302 residue of IRAK1, thereby inhibiting its kinase activity.[4][5] This compound has been shown to be effective in mouse models of sepsis and exhibits cytotoxic activity in certain cancer cell lines.[1][2]

2. What are the known off-target effects of JH-X-119-01?

JH-X-119-01 is highly selective for IRAK1. However, it has been shown to exhibit off-target inhibition of YSK4 and MEK3.[4][6] The binding to these off-target kinases is likely reversible.[6]

3. How should this compound be stored?

For long-term storage, it is recommended to store the solid compound at 4°C, sealed and away from moisture.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

4. What is the recommended solvent for dissolving this compound?

The recommended solvent is DMSO, in which it can be dissolved at a concentration of up to 100 mg/mL (204.53 mM).[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) Between Lots

You may observe variations in the measured IC50 or EC50 values when using different lots of this compound. This can be due to several factors.

Possible Causes and Solutions:

  • Inaccurate Compound Concentration:

    • Troubleshooting Step 1: Verify Stock Solution Concentration. Re-measure the concentration of your stock solution using a spectrophotometer, if the compound has a known extinction coefficient, or by quantitative NMR (qNMR).

    • Troubleshooting Step 2: Prepare Fresh Stock Solutions. As recommended, use fresh, anhydrous DMSO to prepare new stock solutions.[1] Avoid using old stock solutions that may have undergone degradation or solvent evaporation.

  • Compound Degradation:

    • Troubleshooting Step 1: Assess Purity of the Solid Compound. Use High-Performance Liquid Chromatography (HPLC) to check the purity of the solid material from different lots. Compare the chromatograms to identify any new peaks that may indicate the presence of degradants or impurities.

    • Troubleshooting Step 2: Assess Purity of the Stock Solution. Analyze your stock solution by HPLC to ensure it has not degraded during storage.

  • Solubility Issues:

    • Troubleshooting Step 1: Ensure Complete Dissolution. Visually inspect your stock solution to ensure there are no visible particulates. Use sonication as needed to aid dissolution.[1]

    • Troubleshooting Step 2: Avoid Precipitation in Assay Media. When diluting the DMSO stock solution into aqueous assay buffers, ensure the final DMSO concentration is low enough to prevent precipitation of the compound. Perform a solubility test in your final assay media.

  • Variations in Impurity Profile:

    • Troubleshooting Step 1: Analyze by LC-MS. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the impurity profiles of different lots. Even small amounts of impurities with biological activity could affect the experimental outcome.

G cluster_0 Troubleshooting Inconsistent Potency start Inconsistent Potency Observed q1 Is stock solution concentration accurate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound pure and undegraded? a1_yes->q2 sol1 Re-measure concentration (UV-Vis, qNMR). Prepare fresh stock in anhydrous DMSO. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound fully dissolved in assay media? a2_yes->q3 sol2 Assess purity of solid and stock solution by HPLC. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Do lots have different impurity profiles? a3_yes->q4 sol3 Ensure complete dissolution of stock. Check for precipitation in final assay buffer. a3_no->sol3 sol3->q4 a4_no No q4->a4_no No a4_yes Yes q4->a4_yes Yes end_node Root cause identified a4_no->end_node sol4 Analyze by LC-MS to compare impurity profiles. Contact supplier for information on lot-specific impurities. a4_yes->sol4 sol4->end_node

Caption: Workflow for troubleshooting inconsistent potency of this compound.

Issue 2: Unexpected Biological Activity or Off-Target Effects

You may observe a biological response that is not consistent with the known activity of JH-X-119-01. This could be due to impurities or off-target effects that are more pronounced with a particular lot.

Possible Causes and Solutions:

  • Presence of Synthesis By-products:

    • Troubleshooting Step 1: Review Synthesis Scheme. The synthesis of JH-X-119-01 involves several steps where regioisomers or related impurities could form.[4]

    • Troubleshooting Step 2: High-Resolution LC-MS Analysis. Use high-resolution LC-MS to detect and potentially identify any unknown impurities in the problematic lot. Compare these results with a lot that behaves as expected.

  • Altered Off-Target Profile:

    • Troubleshooting Step 1: Kinase Profiling. If unexpected activity is observed, consider running a kinase panel screen on the specific lot to determine if there is an altered off-target profile.

    • Troubleshooting Step 2: Compare with Known Off-Targets. The known off-targets are YSK4 and MEK3.[4][6] If your assay system involves these kinases, the observed effects could be due to the activity of JH-X-119-01 on these targets.

Quantitative Data Summary

Table 1: Biological Activity of JH-X-119-01

TargetAssay TypeIC50/EC50Cell LinesReference
IRAK1Biochemical Assay9 nMN/A[2][3][4][6]
IRAK4Biochemical Assay> 10,000 nMN/A[3][4][6]
YSK4Dose Response Analysis57 nMN/A[2][4][6]
Various Cancer CellsCell Viability0.59 - 9.72 µMWM, DLBCL, and other lymphoma cells[2][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H21ClN6O3[1]
Molecular Weight488.93[1]
AppearanceSolid[1]
ColorLight yellow to yellow[1]
Purity (typical)>98%[5]

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Inject 10 µL onto the column.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS Identity and Impurity Analysis

This protocol is for confirming the identity and identifying potential impurities.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the instrument used.

  • Data Analysis:

    • Confirm the presence of the expected molecular ion for JH-X-119-01 (free base m/z = 453.17).

    • Analyze any other detected peaks by their mass-to-charge ratio to hypothesize the identity of impurities.

Visualizations

G cluster_1 IRAK1 Signaling Pathway TLR_IL1R TLR/IL-1R MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation JHX11901 JH-X-119-01 JHX11901->IRAK1

References

Validation & Comparative

A Comparative Analysis of JH-X-119-01 Hydrochloride and Non-Selective IRAK1/4 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IRAK1 inhibitor, JH-X-119-01 hydrochloride, against non-selective IRAK1/4 inhibitors. This document synthesizes experimental data to highlight differences in potency, selectivity, and cellular effects, offering a comprehensive resource for informed decision-making in drug discovery and development.

Interleukin-1 receptor-associated kinases (IRAKs) are key mediators in the innate immune signaling pathways. Specifically, IRAK1 and IRAK4 play crucial roles in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers, making IRAK kinases attractive therapeutic targets. While several non-selective inhibitors targeting both IRAK1 and IRAK4 have been developed, the highly selective IRAK1 inhibitor JH-X-119-01 offers a tool to dissect the specific roles of IRAK1.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

This compound is a potent and highly selective covalent inhibitor of IRAK1.[1] It demonstrates an IC50 of 9 nM for IRAK1 and, critically, shows no inhibition of IRAK4 at concentrations up to 10 µM.[2][3] This remarkable selectivity allows for the specific interrogation of IRAK1-dependent signaling pathways. In contrast, non-selective inhibitors target both IRAK1 and IRAK4 with varying degrees of potency.

InhibitorTarget(s)IC50 (nM) - IRAK1IC50 (nM) - IRAK4Key Off-Targets
JH-X-119-01 IRAK19[1][2]>10,000[2][3]YSK4 (57 nM), MEK3[2][4]
Zimlovisertib (PF-06650833) IRAK4 > IRAK1>70% inhibition at 200 nM[5]0.2[5][6][7]MNK2, LRRK2, Clk4, CK1γ1 (>70% inhibition at 200 nM)[5]
Emavusertib (CA-4948) IRAK4 >> IRAK1>500-fold less potent than IRAK4[8][9]57[9]FLT3[9]
KME-2780 IRAK1 & IRAK419[10][11][12]0.5[10][11][12]Not specified
IRAK-1-4 Inhibitor I IRAK1 & IRAK4300[13][14]200[13][14]Minimal off-target activity against a panel of 27 kinases[13]

Signaling Pathways and Cellular Effects

The differential targeting of IRAK1 and IRAK4 by these inhibitors leads to distinct downstream cellular consequences. The IRAK signaling pathway is a critical component of the innate immune response.

IRAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation MAPKs->Gene_Expression Activation

Figure 1: Simplified IRAK Signaling Pathway.

JH-X-119-01, by selectively inhibiting IRAK1, allows for the study of IRAK1-specific functions downstream of IRAK4. In contrast, non-selective IRAK1/4 inhibitors block the signaling cascade at an earlier point, affecting all downstream events mediated by both kinases. For instance, one study found that while both JH-X-119-01 and a non-selective IRAK1/4 inhibitor increased the survival of septic mice, the non-selective inhibitor induced more apoptosis in macrophages. This suggests that IRAK4 inhibition may have additional effects on cell survival pathways not shared by IRAK1 inhibition alone.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed protocols for key experiments typically used to characterize IRAK inhibitors.

Biochemical Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (IRAK1 or IRAK4) - Substrate (e.g., peptide) - ATP - Test Compound Dilutions Start->Prepare_Reagents Dispense_Compound Dispense Test Compound and Controls into Assay Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction by Adding ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Measure Signal (e.g., ADP-Glo) Incubate->Stop_Reaction Analyze_Data Analyze Data (Calculate IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Figure 2: Biochemical Kinase Assay Workflow.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant IRAK1 or IRAK4 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound (e.g., JH-X-119-01)

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[15]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[15]

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[15]

  • Prepare a master mix containing the kinase and substrate in assay buffer.

  • Add 2 µL of the kinase/substrate mix to each well.[15]

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[15]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[15]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Cytokine Release (Representative Protocol)

This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring its effect on TLR-agonist-induced cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium

  • TLR agonist (e.g., Lipopolysaccharide - LPS)

  • Test compound

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour.

  • Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.

  • Incubate the plate for an appropriate duration (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production at each compound concentration and determine the IC50 value.

Western Blot for IRAK Phosphorylation (Representative Protocol)

This method is used to assess the phosphorylation status of IRAK1 or IRAK4 in cells, providing a direct measure of target engagement.

Objective: To determine if an inhibitor can block the phosphorylation of its target kinase in a cellular context.

Materials:

  • Relevant cell line

  • Test compound

  • Stimulant (e.g., IL-1β)[16]

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (anti-p-IRAK1/4, anti-total-IRAK1/4, loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with the test compound for a specified time.

  • Stimulate the cells with an appropriate agonist (e.g., IL-1β) to induce IRAK phosphorylation.[16]

  • Lyse the cells in lysis buffer.[17]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with 5% BSA in TBST.[17]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.[17]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17]

  • Detect the signal using a chemiluminescent substrate.[17]

  • Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

The choice between a selective IRAK1 inhibitor like JH-X-119-01 and a non-selective IRAK1/4 inhibitor depends on the specific research question. JH-X-119-01 provides an invaluable tool for elucidating the precise functions of IRAK1 in health and disease. Non-selective inhibitors, on the other hand, may offer a broader therapeutic effect by targeting both kinases but come with the complexity of a wider range of biological effects. The data and protocols presented in this guide are intended to assist researchers in navigating these choices and designing experiments that will yield clear and interpretable results.

References

A Comparative Analysis of JH-X-119-01 Hydrochloride and Ibrutinib in B-Cell Lymphoma: A Focus on Synergistic Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH-X-119-01 hydrochloride and ibrutinib (B1684441), two targeted therapies for B-cell lymphoma. The focus of this analysis is on their distinct mechanisms of action and the potent synergistic effects observed when used in combination, particularly in lymphomas with MYD88 mutations.

Ibrutinib, a well-established Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies by targeting the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] More recently, this compound has emerged as a highly potent and selective covalent inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), a key component of the MYD88 signaling pathway.[6][7] While both agents target critical survival pathways in malignant B-cells, current research highlights the enhanced therapeutic potential of their combined use rather than a direct head-to-head competition as single agents. This guide will delve into the individual characteristics of each compound and present the compelling preclinical data supporting their synergistic interaction.

Mechanism of Action: Targeting Complementary Survival Pathways

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[1][3] This covalent inhibition blocks the downstream signaling cascade of the B-cell receptor, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][2][3][5]

This compound, on the other hand, is a selective and covalent inhibitor of IRAK1, targeting a cysteine residue (C302) within this kinase.[6][7] In certain B-cell lymphomas, particularly those with activating mutations in the MYD88 gene, the MYD88 signaling pathway, which relies on IRAK1, is a critical driver of tumor cell survival and proliferation through the activation of NF-κB.[1][6][8]

In MYD88-mutated B-cell lymphomas, such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), both the BTK and IRAK1 pathways contribute to the activation of the pro-survival transcription factor NF-κB.[1][8] Therefore, the combined inhibition of both BTK by ibrutinib and IRAK1 by JH-X-119-01 offers a dual-pronged attack on this central survival pathway.

Signaling_Pathways Convergent Signaling Pathways in MYD88-Mutated B-Cell Lymphoma cluster_BCR BCR Pathway cluster_MYD88 MYD88 Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB Activation BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK MYD88 Mutated MYD88 IRAK1 Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) MYD88->IRAK1 IRAK1->NFkB JHX11901 JH-X-119-01 JHX11901->IRAK1 Proliferation Cell Proliferation & Survival NFkB->Proliferation Experimental_Workflow Cell Viability Assay Workflow A Seed B-cell lymphoma cells in 96-well plates B Treat with JH-X-119-01, Ibrutinib, or combination A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance F->G H Calculate cell viability and EC50 values G->H

References

JH-X-119-01 Hydrochloride: A Comparative Analysis of IRAK1 over IRAK4 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JH-X-119-01 hydrochloride's selectivity for Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) over Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and experimental workflows to support researchers in the fields of immunology, oncology, and drug discovery.

Introduction to IRAK Signaling and Selective Inhibition

Interleukin-1 Receptor-Associated Kinases (IRAKs) are crucial serine/threonine kinases that play a pivotal role in initiating innate immune responses.[1] They are key components of the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Within this family, IRAK4 is considered the "master IRAK" as it functions upstream and is essential for activating IRAK1.[2][3][4] Upon activation by IRAK4, IRAK1 undergoes autophosphorylation and subsequently activates downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[2][5]

Given the central role of IRAK1 and IRAK4 in inflammation and certain cancers, they are significant therapeutic targets.[1][6] While dual inhibitors of IRAK1/4 exist, highly selective inhibitors are valuable tools for dissecting the specific functions of each kinase and can offer a more targeted therapeutic approach with potentially fewer off-target effects. JH-X-119-01 has emerged as a highly potent and selective covalent inhibitor of IRAK1.[1][6][7]

Data Presentation: Quantitative Selectivity of JH-X-119-01

The inhibitory activity of JH-X-119-01 against IRAK1 and IRAK4 has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the compound's exceptional selectivity for IRAK1.

CompoundTarget KinaseIC50Reference
JH-X-119-01 IRAK19 nM[1][6][7][8]
JH-X-119-01 IRAK4No inhibition up to 10 µM[1][6][8][9][10]

This represents a selectivity of over 1000-fold for IRAK1 over IRAK4.

Mechanism of Selectivity

JH-X-119-01 achieves its high potency and selectivity through its covalent binding mechanism. Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly binds to a specific cysteine residue (C302) within the ATP-binding pocket of IRAK1.[1][8][9]

The structural basis for its selectivity over IRAK4 lies in the differences between their respective ATP-binding pockets. Structural analysis reveals that IRAK4 possesses a smaller ATP front pocket compared to IRAK1.[1][8] This steric hindrance in IRAK4 likely causes a clash with the structure of JH-X-119-01, preventing it from binding effectively.[1][8]

Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified TLR/IL-1R signaling pathway, highlighting the roles of IRAK4 and IRAK1 and the specific point of inhibition by JH-X-119-01. Upon ligand binding, TLR/IL-1R recruits the adaptor protein MyD88, which in turn recruits IRAK4.[3][11] IRAK4 then phosphorylates and activates IRAK1, initiating downstream signaling.[4][12]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates & Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Inhibitor JH-X-119-01 Inhibitor->IRAK1 Inhibits

Figure 1. Simplified IRAK signaling pathway and JH-X-119-01 inhibition point.

Experimental Protocols

The determination of kinase inhibitor selectivity, such as the IC50 values for JH-X-119-01, is typically performed using in vitro biochemical kinase assays.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

General Protocol for an ADP-Glo™ Kinase Assay:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., JH-X-119-01).

    • Prepare working solutions of the recombinant kinase (IRAK1 or IRAK4), the appropriate substrate, and ATP. Kinase concentrations are optimized to ensure sufficient signal-to-background ratios.[13]

  • Reaction Setup:

    • In a 384-well plate, dispense the test compound at various concentrations.[13][14] Include vehicle-only controls (for 100% activity) and no-kinase controls (for background).

    • Add the kinase working stock to the wells.

    • Initiate the kinase reaction by adding the ATP/Substrate working stock to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.[13]

  • Activity Measurement:

    • Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method.[15]

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (no-kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining kinase inhibitor selectivity using a panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of JH-X-119-01 D Dispense Reagents into 384-well Plate A->D B Prepare Kinase Panel (IRAK1, IRAK4, etc.) B->D C Prepare Substrate & ATP Solutions C->D E Incubate at Room Temperature D->E F Add ADP-Glo™ Reagents E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Values & Selectivity Profile H->I

Figure 2. General workflow for a kinase selectivity profiling assay.

Conclusion

The experimental data robustly supports the classification of JH-X-119-01 as a potent and highly selective covalent inhibitor of IRAK1. With an IC50 of 9 nM for IRAK1 and no significant inhibition of IRAK4 at concentrations up to 10 µM, it demonstrates a selectivity of over 1000-fold.[1][6][8][9][10] This remarkable selectivity is attributed to structural differences in the ATP-binding pockets of the two kinases.[1][8] As such, this compound serves as an invaluable chemical probe for studying the specific biological functions of IRAK1 and as a promising lead compound for the development of targeted therapies for inflammatory diseases and certain hematological malignancies.[1][6]

References

A Comparative Guide to IRAK Inhibitors: JH-X-119-01 Hydrochloride and PF-06650833

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitors for inflammatory and autoimmune diseases, the Interleukin-1 Receptor-Associated Kinase (IRAK) family presents a critical therapeutic target. This guide provides a detailed comparison of two prominent inhibitors, JH-X-119-01 hydrochloride and PF-06650833 (Zimlovisertib), for researchers, scientists, and drug development professionals. While both compounds target the IRAK signaling pathway, they exhibit distinct selectivity profiles, with JH-X-119-01 targeting IRAK1 and PF-06650833 targeting IRAK4.

Introduction to IRAK Signaling

The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are essential mediators of the inflammatory response. They are key components of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily[1]. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines[2][3]. Due to their central role in innate immunity, dysregulation of IRAK signaling is implicated in a variety of autoimmune and inflammatory disorders[1].

Mechanism of Action and Selectivity

This compound is a potent and selective covalent inhibitor of IRAK1.[4][5][6] It forms an irreversible bond with a cysteine residue (C302) in the ATP-binding pocket of IRAK1.[5][7] In contrast, PF-06650833 (Zimlovisertib) is a highly potent and selective, orally active inhibitor of IRAK4.[8] It functions as a reversible inhibitor of IRAK4's kinase activity.[9] This fundamental difference in their primary targets dictates their distinct biological effects and potential therapeutic applications.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PF-06650833.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundPF-06650833 (Zimlovisertib)
Primary Target IRAK1IRAK4
Biochemical IC50 9 nM (IRAK1)[5][6][7]2 nM (IRAK4)
Cellular IC50 Not reported0.2 nM (Cell-based assay)[8], 2.4 nM (PBMC assay)[8]
Selectivity No inhibition of IRAK4 up to 10 µM[5][6][7]. Off-target inhibition of YSK4 (IC50 = 57 nM) and MEK3[5][6][7].Highly selective for IRAK4. In a panel of 278 kinases, ~100% inhibition of IRAK4 at 200 nM, with minimal off-target effects[8].

Table 2: Cellular Activity

ParameterThis compoundPF-06650833 (Zimlovisertib)
Cellular Models MYD88-mutated B-cell lymphoma cell lines (WM, DLBCL)[5][7]Primary human macrophages, fibroblast-like synoviocytes, neutrophils, dendritic cells, B cells, and PBMCs[10][11]
Reported EC50 0.59 to 9.72 µM in various lymphoma cell lines[6][7]Not explicitly reported, but demonstrated potent inhibition of inflammatory responses[10][11]
Key Cellular Effects Induces apoptosis in lymphoma cells[12]; Decreases phosphorylation of NF-κB and mRNA levels of IL-6 and TNFα in LPS-treated macrophages[4][6]Inhibits inflammatory responses to stimuli from rheumatoid arthritis and lupus patient plasma[10][11]; Reduces whole blood interferon gene signature expression in healthy volunteers[10][11]

Table 3: In Vivo Pharmacokinetics and Efficacy

ParameterThis compoundPF-06650833 (Zimlovisertib)
Animal Models LPS-induced sepsis in mice[4][6]Rat collagen-induced arthritis (CIA), mouse pristane-induced and MRL/lpr models of lupus[10][11]
Reported Efficacy Improves survival in septic mice[4][6]Reduces circulating autoantibodies in lupus models and protects rats from CIA[10][11]
Pharmacokinetics In mice (IV): Half-life = 1.61 hours, Cmax = 9.95 µM, Clearance = 18.84 mL/min/kg[12]In healthy humans (oral, modified-release): Tmax ~4-8 hours, Half-life ~25-31 hours[9][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK signaling pathway and a general workflow for evaluating IRAK inhibitors.

IRAK_Signaling_Pathway IRAK Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PF06650833 PF-06650833 PF06650833->IRAK4 JHX11901 JH-X-119-01 JHX11901->IRAK1

Caption: IRAK signaling pathway highlighting the distinct targets of JH-X-119-01 and PF-06650833.

Experimental_Workflow General Workflow for IRAK Inhibitor Evaluation start Start: Compound Synthesis biochemical_assay Biochemical Assay (Kinase Activity - IC50) start->biochemical_assay selectivity_profiling Kinome Selectivity Profiling biochemical_assay->selectivity_profiling cellular_assays Cellular Assays (e.g., Cytokine Release, NF-κB Reporter) biochemical_assay->cellular_assays adme_tox ADME/Tox Profiling cellular_assays->adme_tox in_vivo_models In Vivo Efficacy Models (e.g., CIA, Lupus, Sepsis) adme_tox->in_vivo_models clinical_trials Clinical Trials in_vivo_models->clinical_trials

Caption: A generalized experimental workflow for the preclinical and clinical evaluation of IRAK inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of kinase inhibitors. Below are summaries of key methodologies.

Biochemical Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Methodology:

    • Recombinant human IRAK1 or IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

    • The test compound (JH-X-119-01 or PF-06650833) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for Cytokine Inhibition (Example Protocol)
  • Objective: To measure the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

  • Methodology:

    • Primary human cells (e.g., PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured.

    • Cells are pre-incubated with various concentrations of the test inhibitor for a specified time.

    • Inflammation is stimulated by adding a TLR ligand (e.g., lipopolysaccharide [LPS] for TLR4, R848 for TLR7/8).

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cytokine production, is determined.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats (as used for PF-06650833)
  • Objective: To evaluate the therapeutic efficacy of an inhibitor in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • Arthritis is induced in susceptible strains of rats by immunization with an emulsion of bovine type II collagen and an adjuvant.

    • A second immunization is typically given after a set period to boost the arthritic response.

    • Once clinical signs of arthritis (e.g., paw swelling, redness) appear, animals are randomized into treatment groups.

    • The test compound (e.g., PF-06650833) is administered orally at different doses, along with vehicle and positive control groups.

    • Clinical scores of arthritis severity and measurements of paw volume are taken regularly.

    • At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound and PF-06650833 are valuable research tools for dissecting the roles of IRAK1 and IRAK4 in health and disease. JH-X-119-01, as a selective IRAK1 inhibitor, shows promise in the context of certain hematological malignancies with MYD88 mutations. In contrast, PF-06650833, a potent and selective IRAK4 inhibitor, has demonstrated broad anti-inflammatory effects in preclinical models of autoimmune diseases and has advanced into clinical trials. The choice between these inhibitors will be dictated by the specific research question and the desired therapeutic target within the IRAK signaling cascade. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the development of novel anti-inflammatory therapies.

References

Validating Target Engagement of JH-X-119-01 Hydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] Effective demonstration of target engagement is a critical step in the preclinical development of any targeted therapeutic, providing evidence of the compound's mechanism of action within a cellular context.

This compound has been shown to inhibit IRAK1 biochemically with a reported IC50 of 9 nM and demonstrates high selectivity over the related kinase IRAK4.[2] It acts as a covalent inhibitor, irreversibly binding to a cysteine residue (C302) in the IRAK1 protein.[3] This guide will detail the established method for confirming its target engagement and explore robust alternative techniques, offering a comparative analysis to aid in experimental design.

Comparison of Target Engagement Validation Methods

Method Principle Advantages Disadvantages JH-X-119-01 Suitability
Biotinylated Probe Pull-Down with Western Blot Utilizes a biotin-tagged version of JH-X-119-01 to capture IRAK1 from cell lysates. The captured protein is then detected by Western blotting.- Directly demonstrates binding to the target. - Relatively straightforward and utilizes common laboratory techniques. - The covalent nature of the inhibitor is well-suited for this affinity-based capture.- Requires synthesis of a biotinylated compound derivative. - Potential for the biotin (B1667282) tag to sterically hinder binding. - Provides qualitative or semi-quantitative data.Excellent: This method has been successfully used to confirm JH-X-119-01 target engagement.[4]
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding. Ligand-bound proteins are typically more resistant to heat-induced denaturation.- Label-free method, does not require modification of the compound. - Can be performed in intact cells, providing a physiologically relevant context. - Can be adapted for high-throughput screening.- Optimization of heating conditions is required for each target. - Readout can be laborious (Western blot) or require specialized equipment (mass spectrometry). - Signal window may be narrow for some targets.High: CETSA is a versatile method applicable to various inhibitors, including covalent ones, and would be a strong orthogonal approach to validate JH-X-119-01 engagement.
NanoBRET™ Target Engagement Assay A live-cell assay that measures the binding of a compound to a target protein fused to NanoLuc® luciferase. Binding is detected by a change in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc-target fusion and a fluorescent tracer.- Quantitative measurement of compound affinity and occupancy in live cells. - High sensitivity and dynamic range. - Amenable to high-throughput formats.- Requires genetic modification of cells to express the NanoLuc-target fusion protein. - Dependent on the availability of a suitable fluorescent tracer.Excellent: A commercial NanoBRET™ assay for IRAK1 is available, making this a readily implementable and quantitative method.[5][6]
Downstream Signaling Analysis (Western Blot) Measures the modulation of downstream signaling proteins that are known to be affected by the target's activity. For IRAK1, this includes the phosphorylation of IκBα and NF-κB p65.- Provides evidence of functional target engagement. - Utilizes standard and widely available techniques.- Indirect measure of target binding. - Cellular signaling pathways are complex and can be affected by off-target effects.Excellent: Inhibition of downstream NF-κB signaling has been demonstrated for JH-X-119-01.[1][2]

Signaling Pathway and Experimental Workflows

To effectively validate target engagement, a thorough understanding of the relevant signaling pathway and experimental procedures is essential.

IRAK1 Signaling Pathway

JH-X-119-01 targets IRAK1, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which ultimately leads to the activation of the transcription factor NF-κB.[7][8]

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation JHX11901 JH-X-119-01 JHX11901->IRAK1 Gene Gene Expression NFkB_nuc->Gene

IRAK1 signaling pathway leading to NF-κB activation.
Experimental Workflow: Target Engagement Validation

The general workflow for validating target engagement involves treating cells with the compound, preparing cell lysates, and then using a specific method to detect the interaction between the compound and its target.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_detection Target Engagement Detection Cell_Culture 1. Culture Cells Treatment 2. Treat with JH-X-119-01 or Vehicle Control Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest NanoBRET C. NanoBRET Assay (Live Cells) Treatment->NanoBRET Lysis 4. Lyse Cells Harvest->Lysis Pulldown A. Biotin Pull-Down + Western Blot Lysis->Pulldown CETSA B. CETSA + Western Blot/MS Lysis->CETSA Downstream D. Downstream Analysis (Western Blot) Lysis->Downstream Analysis 5. Data Analysis & Interpretation Pulldown->Analysis CETSA->Analysis NanoBRET->Analysis Downstream->Analysis

General workflow for validating target engagement.

Experimental Protocols

Biotinylated Probe Pull-Down Assay

This protocol is adapted from the methodology used to confirm JH-X-119-01 target engagement.[4]

Materials:

  • Cells expressing IRAK1 (e.g., BCWM.1)

  • This compound

  • Biotinylated JH-X-119-01 probe (e.g., JH-XIII-39-01)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-IRAK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Probe Incubation: Add the biotinylated JH-X-119-01 probe to the cell lysates and incubate to allow binding to unoccupied IRAK1.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-IRAK1 complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-IRAK1 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

Expected Outcome: A decrease in the amount of pulled-down IRAK1 in samples pre-treated with this compound compared to the vehicle control, indicating that the non-biotinylated compound has engaged the target and blocked the binding of the biotinylated probe.

Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol for CETSA with a Western blot readout.

Materials:

  • Cells expressing IRAK1

  • This compound

  • PBS with protease inhibitors

  • Thermal cycler or heating blocks

  • Cell lysis equipment (e.g., for freeze-thaw cycles)

  • Bradford assay reagents

  • Western blot reagents as described above.

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells using freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

  • Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fraction.

    • Perform Western blotting on equal amounts of protein from each sample to detect the levels of soluble IRAK1.

Expected Outcome: In the presence of JH-X-119-01, IRAK1 should be stabilized, resulting in a higher amount of soluble IRAK1 at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to the right.

NanoBRET™ Target Engagement Assay

This protocol is based on the commercially available NanoBRET™ assay for IRAK1.[5][9]

Materials:

  • HEK293 cells

  • NanoLuc®-IRAK1 Fusion Vector

  • Transfection reagent

  • NanoBRET™ Tracer specific for IRAK1

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, 96-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-IRAK1 Fusion Vector.

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound and Tracer Addition: Add varying concentrations of this compound, followed by the addition of the NanoBRET™ Tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

Expected Outcome: A dose-dependent decrease in the BRET signal as this compound competes with the fluorescent tracer for binding to the NanoLuc-IRAK1 fusion protein. This allows for the calculation of an IC50 value for target engagement in live cells.

Downstream Signaling Analysis by Western Blot

This protocol assesses the functional consequence of IRAK1 inhibition.

Materials:

  • Cells responsive to TLR or IL-1R stimulation (e.g., macrophages, THP-1 cells)

  • This compound

  • Stimulant (e.g., Lipopolysaccharide (LPS) or Interleukin-1β)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin).

  • Other Western blot reagents as described above.

Procedure:

  • Pre-treatment: Pre-treat cells with this compound or vehicle for a specified time.

  • Stimulation: Stimulate the cells with LPS or IL-1β for a short period (e.g., 15-30 minutes) to activate the IRAK1 pathway.

  • Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform Western blotting to detect the levels of phosphorylated and total IκBα and NF-κB p65.

Expected Outcome: Treatment with this compound should lead to a reduction in the LPS- or IL-1β-induced phosphorylation of IκBα and NF-κB p65, demonstrating that the compound is engaging IRAK1 and inhibiting its downstream signaling activity.[1][2]

References

JH-X-119-01 Hydrochloride: A Comparative Guide to Covalent IRAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase drug discovery is continually evolving, with a renewed focus on targeted covalent inhibitors that can offer enhanced potency and prolonged duration of action. Within the realm of innate immunity and inflammation, Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) has emerged as a critical therapeutic target. This guide provides a detailed comparison of JH-X-119-01 hydrochloride, a potent and selective covalent IRAK1 inhibitor, with other relevant covalent inhibitors of the same target. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.

Introduction to Covalent IRAK1 Inhibition

IRAK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK1 signaling is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention. Covalent inhibitors form a stable, irreversible bond with their target protein, typically with a reactive cysteine residue within the active site. This mode of inhibition can lead to high potency, prolonged pharmacodynamic effects, and the ability to overcome resistance mechanisms. This compound is a testament to this approach, demonstrating high selectivity and potent inhibition of IRAK1.[2][3]

Comparative Performance of Covalent IRAK1 Inhibitors

This section provides a head-to-head comparison of this compound with other known covalent IRAK1 inhibitors. The data presented is a synthesis of publicly available information.

InhibitorTarget(s)IRAK1 IC50 (nM)IRAK4 IC50 (nM)Other Notable Targets (IC50)Covalent Target Residue
JH-X-119-01 IRAK1 9 [2]>10,000 [2]YSK4 (57 nM), MEK3 (N/A)[2]Cys302 [2]
THZ-2-118IRAK1, JNK1/2/314.2[4]>10,000[4]JNK1 (1 nM), JNK2 (2 nM), JNK3 (1 nM)[4]Cys302[2]
HS-243IRAK1, IRAK424[1][5]20[1][5]TAK1 (500 nM)[1][5]Not explicitly stated as covalent

Table 1: Biochemical Potency and Selectivity of Covalent IRAK1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. N/A indicates that data was not available.

InhibitorCell LineEC50 (µM)
JH-X-119-01 HBL-1 (ABC-DLBCL) 12.1 [6]
JH-X-119-01 BCWM.1 (Waldenström's Macroglobulinemia) 0.59 - 9.72 (in a panel of cell lines) [2]
THZ-2-118N/AN/A
HS-243AN3-CA (Pancreatic Cancer)Inhibited cell survival by 21% at 10 µM[5]
HS-243SKOV-3 (Ovarian Cancer)Inhibited cell survival by 13% at 10 µM[5]

Table 2: Cellular Activity of IRAK1 Inhibitors. EC50 values represent the concentration of the inhibitor required to induce a half-maximal response in a cellular assay. N/A indicates that data was not available.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the IRAK1 signaling pathway and a general workflow for characterizing covalent kinase inhibitors.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression MAPKs->Gene_Expression JH_X_119_01 JH-X-119-01 JH_X_119_01->IRAK1 Covalent Inhibition

Figure 1: Simplified IRAK1 Signaling Pathway. This diagram illustrates the key components of the TLR/IL-1R signaling cascade leading to the activation of NF-κB and MAPKs, and ultimately, inflammatory gene expression. JH-X-119-01 covalently inhibits IRAK1, blocking downstream signaling.

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Mass_Spec Intact Protein Mass Spectrometry Biochemical_Assay->Mass_Spec Confirm Covalent Binding Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Mass_Spec->Cell_Viability Assess Cellular Potency (EC50) Target_Engagement Target Engagement Assay (e.g., Western Blot for p-IRAK1) Cell_Viability->Target_Engagement Verify On-Target Effect KinomeScan KINOMEscan Profiling Target_Engagement->KinomeScan Determine Kinome-wide Selectivity Start Compound Synthesis Start->Biochemical_Assay Determine IC50

Figure 2: Experimental Workflow for Covalent Inhibitor Characterization. This flowchart outlines the key experimental steps involved in the preclinical characterization of a covalent kinase inhibitor, from initial biochemical potency determination to broad selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize covalent IRAK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagents : Recombinant human IRAK1 enzyme, kinase buffer, ATP, substrate (e.g., myelin basic protein), and the ADP-Glo™ detection reagents.

  • Procedure :

    • The IRAK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[7][8]

Cellular Viability Assay (MTT or CellTiter-Glo®)

These assays are used to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Cell Culture : The relevant cell lines (e.g., HBL-1, BCWM.1) are cultured in appropriate media and conditions.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : Cells are treated with a serial dilution of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Detection :

    • MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay : A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured.

  • Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and EC50 values are determined from the dose-response curves.[9]

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This technique is used to confirm the covalent modification of the target protein by the inhibitor.

  • Incubation : The purified IRAK1 protein is incubated with the covalent inhibitor at a specific molar ratio and for a defined time to allow for covalent bond formation.

  • Sample Preparation : The reaction mixture is desalted and purified to remove any non-covalently bound inhibitor and other interfering substances.

  • Mass Spectrometry Analysis : The protein-inhibitor complex is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis : The mass of the modified protein is compared to the mass of the unmodified protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.[10][11]

KINOMEscan™ Selectivity Profiling

This competition binding assay is used to determine the selectivity of the inhibitor against a large panel of kinases.

  • Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is measured.

  • Procedure :

    • A DNA-tagged kinase is incubated with the test compound and the immobilized ligand.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Analysis : The results are typically reported as a percentage of the control (DMSO) or as a dissociation constant (Kd), providing a comprehensive profile of the inhibitor's selectivity across the kinome.[12][13]

Conclusion

This compound stands out as a highly potent and selective covalent inhibitor of IRAK1. Its superior selectivity over IRAK4 and the broader kinome, as demonstrated by KINOMEscan profiling, makes it a valuable tool for specifically interrogating the biological functions of IRAK1. In comparison to its lead compound, THZ-2-118, JH-X-119-01 has successfully eliminated the potent off-target effects on JNK kinases, significantly improving its profile as a selective IRAK1 probe. While HS-243 shows potent inhibition of both IRAK1 and IRAK4, its covalent mechanism has not been explicitly confirmed in the reviewed literature, positioning JH-X-119-01 as a more defined tool for selective covalent IRAK1 inhibition. The provided experimental data and detailed protocols offer a solid foundation for researchers to evaluate and utilize this compound in their studies of IRAK1-mediated signaling in health and disease.

References

JH-X-119-01 Hydrochloride: A Comparative Analysis of a Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome scan data for JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with other relevant IRAK inhibitors. The experimental data and protocols are detailed to allow for objective assessment and informed decision-making in research and development.

Kinome Scan Data Comparison

This compound was developed to improve upon the selectivity profile of earlier IRAK1 inhibitors.[1] The following table summarizes its kinome scan data alongside two comparator molecules: THZ-2-118, a dual IRAK1/JNK inhibitor, and JH-1-25, a dual IRAK1/IRAK4 inhibitor. The data highlights the exceptional selectivity of JH-X-119-01 for IRAK1.

Compound Primary Target(s) IC50 (nM) Off-Target(s) at 1 µM Kinome Scan Panel Size Reference
This compound IRAK19YSK4 (IC50 = 57 nM), MEK3468 kinases[1][2]
THZ-2-118IRAK1, JNK1/2/314.2 (IRAK1), 1-2 (JNKs)JNK1/2/3Not specified[1][3][4]
JH-1-25IRAK1, IRAK49.3 (IRAK1), 17.0 (IRAK4)Not specifiedNot specified[4]

Key Observations:

  • This compound demonstrates high potency for IRAK1 with an IC50 of 9 nM.[1][2]

  • Crucially, it shows no inhibition of IRAK4 at concentrations up to 10 µM, distinguishing it from dual IRAK1/4 inhibitors.[1][2]

  • A broad kinome scan against 468 kinases revealed only two significant off-targets, YSK4 and MEK3, underscoring its high selectivity.[1][2]

  • In comparison, THZ-2-118 shows potent inhibition of the JNK kinase family, a liability that JH-X-119-01 was designed to overcome.[1][3][4]

  • JH-1-25 is a potent dual inhibitor of both IRAK1 and IRAK4.[4]

Experimental Protocols

The kinome scan data presented was generated using the DiscoverX KINOMEscan® platform. This is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.

DiscoverX KINOMEscan® Assay Protocol:

  • Assay Principle: The assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Components:

    • DNA-tagged Kinase: Each kinase in the panel is fused to a unique DNA tag.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

    • Test Compound: The compound of interest (e.g., this compound).

  • Procedure: a. The DNA-tagged kinase, test compound, and immobilized ligand are combined and allowed to reach equilibrium. b. The mixture is then passed over a capture resin that binds the immobilized ligand and any associated kinase. c. Unbound components are washed away. d. The amount of captured, DNA-tagged kinase is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag.

  • Data Analysis: The amount of kinase bound to the solid support is measured for each kinase in the presence of the test compound and compared to a DMSO control. The results can be reported as percent inhibition or used to calculate binding affinity (Kd) or IC50 values from dose-response curves.

Visualizing Key Processes

To further illustrate the context and methodology, the following diagrams are provided.

G KINOMEscan Experimental Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Separation & Quantification cluster_3 Data Analysis Kinase DNA-Tagged Kinase Incubation Incubation & Equilibrium Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash Unbound Capture->Wash Quantification qPCR Quantification Wash->Quantification Analysis Calculate % Inhibition / Kd Quantification->Analysis

Caption: KINOMEscan Experimental Workflow.

G Simplified TLR/IL-1R Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Inflammatory Gene Transcription Nucleus->Genes JHX JH-X-119-01 JHX->IRAK1

Caption: Simplified TLR/IL-1R Signaling Pathway.

References

JH-X-119-01: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), across various cancer cell lines. The data presented is compiled from preclinical studies to support further research and development of this compound as a potential therapeutic agent.

Mechanism of Action at a Glance

JH-X-119-01 is a highly selective and potent inhibitor of IRAK1, a serine/threonine kinase crucial for signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK1 signaling is implicated in the survival and proliferation of various cancer cells, particularly those with mutations in the MYD88 gene.[1] JH-X-119-01 inhibits IRAK1 with an apparent IC50 of 9 nM and demonstrates no significant inhibition of IRAK4 at concentrations up to 10 μM.[3][4] The compound forms an irreversible covalent bond with cysteine 302 (C302) of the IRAK1 protein.[1][4] This targeted inhibition disrupts downstream signaling cascades, most notably the NF-κB pathway, leading to reduced cell viability and proliferation in susceptible cancer cell lines.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of JH-X-119-01 has been evaluated in a panel of cancer cell lines, primarily focusing on B-cell lymphomas characterized by MYD88 mutations. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that causes a 50% reduction in cell viability, are summarized in the table below.

Cell LineCancer TypeMYD88 Mutation StatusEC50 (µM)Reference
OCI-LY19Diffused Large B-cell Lymphoma (DLBCL)Mutant0.59[5]
RamosBurkitt's LymphomaMutant1.79[6]
TMD8Diffused Large B-cell Lymphoma (DLBCL)Mutant2.4[6]
OCI-Ly3Diffused Large B-cell Lymphoma (DLBCL)Mutant9.72[6]
HBL-1Diffused Large B-cell Lymphoma (ABC-DLBCL)Mutant12.10[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Procedure:

  • Cell Plating: Seed cancer cells in opaque-walled 96-well plates at a predetermined density and culture overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of JH-X-119-01. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[3]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well, mix thoroughly to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis of NF-κB Pathway Inhibition

Western blotting is employed to detect changes in the phosphorylation status of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB, following treatment with JH-X-119-01. A decrease in the phosphorylation of these proteins indicates inhibition of the pathway.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with JH-X-119-01 (e.g., 10 µM for 15 minutes) and a vehicle control.[7]

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IκBα, phospho-NF-κB p65) and the total forms of these proteins as loading controls.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Visualization:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 JH-X-119-01 JHX11901->IRAK1 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK P IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with JH-X-119-01 cell_culture->treatment incubation 72h Incubation treatment->incubation viability_assay Cell Viability Assay (CellTiter-Glo) incubation->viability_assay western_blot Western Blot Analysis (e.g., p-NF-κB) incubation->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis ec50 EC50 Determination data_analysis->ec50 pathway_inhibition Pathway Inhibition Assessment data_analysis->pathway_inhibition end End ec50->end pathway_inhibition->end

Caption: General experimental workflow for evaluating the efficacy of JH-X-119-01.

References

Safety Operating Guide

Proper Disposal of JH-X-119-01 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for researchers, this guide outlines the recommended procedures for the proper disposal of JH-X-119-01 hydrochloride, ensuring laboratory safety and regulatory compliance.

Based on available safety data, this compound is classified as a non-hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential when handling and disposing of this and any chemical agent. The following procedures are designed to provide clear, step-by-step guidance for research scientists and drug development professionals.

I. Pre-Disposal Safety and Handling

Before initiating disposal, ensure that all personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

II. Disposal of Unused Solid this compound

For the disposal of expired or unwanted solid this compound, the primary recommendation is to treat it as non-hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.

  • Labeling: The label should clearly state "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound."

  • Waste Collection: Dispose of the sealed container in the designated non-hazardous chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department.

  • Consult EHS: Always consult your institution's specific guidelines for non-hazardous chemical waste disposal, as procedures may vary.

III. Disposal of Solutions Containing this compound

Solutions containing this compound should be managed based on the solvent used. The hazardous nature of the solvent will dictate the disposal route.

Step-by-Step Procedure:

  • Identify the Solvent: Determine the solvent used to dissolve the this compound (e.g., DMSO, ethanol (B145695), saline).

  • Segregation:

    • Non-Hazardous Aqueous Solutions: If dissolved in benign aqueous solutions (e.g., saline), it may be permissible to dispose of them down the drain with copious amounts of water. However, this is subject to local regulations and institutional policies. Always check with your EHS department first.

    • Hazardous Solvent Solutions: If dissolved in a hazardous solvent (e.g., DMSO, flammable alcohols), the solution must be treated as hazardous waste.

  • Containerization for Hazardous Solutions: Collect the solution in a compatible, sealed, and properly vented hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.

  • Waste Collection: Arrange for pickup by your institution's EHS department.

IV. Decontamination and Disposal of Empty Containers

Empty containers that once held this compound should be decontaminated before disposal.

Step-by-Step Procedure:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent. For this compound, water or ethanol are appropriate choices.

  • Rinsate Collection: The first rinseate should be collected and disposed of as chemical waste, following the procedures for solutions. Subsequent rinses can typically be disposed of down the drain, pending institutional guidelines.

  • Container Disposal: After triple rinsing and air-drying, the container can usually be disposed of in the regular laboratory glassware or plastic recycling stream. Remove or deface the original label before disposal.

Quantitative Data Summary

ParameterValueSource
CAS Number 2591344-30-6[1]
Molecular Formula C25H21ClN6O3[1]
Molecular Weight 488.93 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in published literature due to its non-hazardous nature, the disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as described in various university and safety guidelines.[2][3][4][5]

Mandatory Visualization

G cluster_start Start: this compound for Disposal cluster_solid Solid Waste cluster_solution Solution Waste cluster_container Empty Container start Identify Form of Waste (Solid, Solution, Empty Container) solid Unused/Expired Solid start->solid solution Solution of JH-X-119-01 start->solution container Empty Container start->container solid_proc 1. Seal in labeled container. 2. Dispose as non-hazardous chemical waste. solid->solid_proc Procedure end Disposal Complete solid_proc->end solvent_check Is the solvent hazardous? solution->solvent_check non_haz_sol Dispose as non-hazardous aqueous waste (consult EHS). solvent_check->non_haz_sol No haz_sol Dispose as hazardous chemical waste. solvent_check->haz_sol Yes non_haz_sol->end haz_sol->end container_proc 1. Triple rinse with appropriate solvent. 2. Dispose of first rinsate as chemical waste. 3. Dispose of container in regular lab waste. container->container_proc Procedure container_proc->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.